4-Bromomethylbiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86143. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQLUIZFUXNFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292866 | |
| Record name | 4-Bromomethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-29-5 | |
| Record name | 2567-29-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromomethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Biphenyl, 4-(bromomethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromomethylbiphenyl: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromomethylbiphenyl, a key bifunctional organic compound. It details the chemical and physical properties, molecular structure, and spectroscopic profile of this versatile molecule. This guide also outlines detailed experimental protocols for its synthesis and purification, as well as its significant applications in pharmaceutical drug development and polymer chemistry. The information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Chemical Properties and Structure
This compound, also known as 4-(bromomethyl)-1,1'-biphenyl, is a solid organic compound that serves as a crucial building block in various chemical syntheses. Its bifunctional nature, possessing both a reactive bromomethyl group and a stable biphenyl scaffold, makes it a valuable intermediate.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁Br | [1][2] |
| Molecular Weight | 247.13 g/mol | [1][2] |
| Appearance | White to pale yellow or beige powder | [1][3] |
| Melting Point | 83-86 °C | [3][4] |
| Boiling Point | 140 °C at 10 mmHg | [4] |
| Solubility | Soluble in chloroform and methanol. | [4] |
| CAS Number | 2567-29-5 | [1][2] |
Chemical Structure
The structure of this compound consists of a biphenyl backbone with a bromomethyl substituent at the 4-position of one of the phenyl rings.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are detailed below.
| Technique | Data |
| ¹H NMR | δ (ppm) in CDCl₃: 7.60-7.30 (m, 9H, aromatic protons), 4.55 (s, 2H, -CH₂Br) |
| ¹³C NMR | Expected peaks around 141, 140, 130, 129, 128, 127 ppm for aromatic carbons and around 33 ppm for the -CH₂Br carbon. |
| FTIR (KBr pellet) | Characteristic peaks expected for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak with a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in approximately 1:1 ratio) at m/z 246 and 248. A major fragment corresponding to the loss of Br (m/z 167, [C₁₃H₁₁]⁺). |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the radical bromination of 4-methylbiphenyl using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Materials:
-
4-Methylbiphenyl
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbiphenyl in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white to pale yellow solid.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, referencing the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
FTIR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph for GC-MS analysis.
-
Acquire the spectrum using Electron Ionization (EI) at 70 eV.
Applications in Drug Development and Polymer Chemistry
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and polymers due to its ability to introduce the biphenylmethyl moiety.
Synthesis of Angiotensin II Receptor Antagonists (Sartans)
This compound and its derivatives are key precursors in the synthesis of a class of antihypertensive drugs known as sartans, such as Losartan.[5] The biphenyl scaffold is crucial for the antagonist's interaction with the AT1 receptor.[6] The synthesis of Losartan often involves the alkylation of an imidazole derivative with a cyanobiphenyl compound derived from this compound.[1][6][7]
Initiator for Atom Transfer Radical Polymerization (ATRP)
The bromomethyl group in this compound can act as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[2] This allows for the synthesis of well-defined polymers with a biphenyl end-group, which can impart specific properties to the resulting material. For instance, it can be used to initiate the polymerization of monomers like styrene to produce polystyrene with a biphenyl terminus.
Experimental Protocol for ATRP of Styrene:
-
To a Schlenk flask, add the copper(I) bromide (CuBr) catalyst and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Seal the flask, and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Add the degassed monomer (styrene) and solvent (e.g., anisole) via syringe.
-
Add the initiator, this compound, to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath to start the polymerization.
-
Monitor the polymerization by taking samples at timed intervals and analyzing the monomer conversion by GC and the polymer molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Terminate the polymerization by cooling the flask and exposing the contents to air.
-
Purify the polymer by dissolving it in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitating it in a non-solvent (e.g., methanol).
Safety and Handling
This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity, make it an essential building block for the synthesis of important pharmaceutical compounds, most notably angiotensin II receptor antagonists. Furthermore, its utility as an initiator in controlled radical polymerization techniques like ATRP opens avenues for the creation of advanced polymeric materials with specific functionalities. This guide provides the foundational knowledge and detailed protocols necessary for the effective and safe utilization of this compound in a research and development setting.
References
- 1. An Improved Process For Preparing Losartan Potassium [quickcompany.in]
- 2. Preparation of Branched Polystyrene Using Atom Transfer Radical Polymerization Techniques and Protection-Deprotection Chemistry -Macromolecular Research | 학회 [koreascience.kr]
- 3. benchchem.com [benchchem.com]
- 4. FTIR [terpconnect.umd.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 7. KR20080039333A - Method of manufacturing Losartan - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Bromomethylbiphenyl for Researchers and Drug Development Professionals
An authoritative overview of 4-Bromomethylbiphenyl, detailing its chemical properties, synthesis, and significant applications in medicinal chemistry and materials science. This document provides researchers, scientists, and drug development professionals with essential data, experimental methodologies, and contextual biological pathways.
Core Compound Data: this compound
This compound is a substituted aromatic hydrocarbon belonging to the biphenyl class of compounds. It serves as a critical intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry as a precursor to the sartan class of antihypertensive drugs. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution and coupling reactions.
| Property | Value | Citation(s) |
| CAS Number | 2567-29-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁Br | [1][2][3] |
| Molecular Weight | 247.13 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Synonyms | 4-(Bromomethyl)-1,1'-biphenyl, 4-Phenylbenzyl bromide, 1-(bromomethyl)-4-phenylbenzene | [1][2] |
Applications in Drug Discovery and Development
The primary application of this compound in drug development is as a key building block for the synthesis of Angiotensin II receptor blockers (ARBs), commonly known as sartans. These drugs are pivotal in the management of hypertension, heart failure, and diabetic nephropathy. The biphenyl scaffold of this compound is a core structural motif of these drugs, and the bromomethyl group provides a reactive handle for constructing the final active pharmaceutical ingredient.
The Angiotensin II Receptor Signaling Pathway
Sartan drugs, synthesized from this compound derivatives, exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT₁) receptor. This prevents the binding of angiotensin II, a potent vasoconstrictor, thereby inhibiting its downstream signaling cascade that leads to increased blood pressure and other pathophysiological effects. Understanding this pathway is crucial for drug development professionals working with sartan-class drugs.
Angiotensin II binding to the AT₁ receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This includes the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in vascular smooth muscle contraction, aldosterone secretion, and cellular growth and proliferation. ARBs competitively inhibit the initial step of this cascade.[4][5][6][7][8][9]
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
- 6. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 7. bhf.org.uk [bhf.org.uk]
- 8. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 9. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of 4-Bromomethylbiphenyl from 4-Methylbiphenyl
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from 4-methylbiphenyl. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably angiotensin II receptor blockers (ARBs) like Losartan and Valsartan.[1] This document details the prevalent synthetic routes, focusing on the free-radical bromination of the benzylic methyl group of 4-methylbiphenyl. It includes a detailed examination of the reaction mechanism, a summary of various experimental protocols with quantitative data, and a step-by-step experimental guide. The information is intended to provide researchers and professionals in drug development and organic synthesis with the necessary knowledge for the efficient and safe production of this key building block.
Introduction
Biphenyl derivatives are significant structural motifs in medicinal chemistry and materials science.[2] Specifically, this compound serves as a crucial precursor for introducing the biphenylmethyl group in the synthesis of sartan-class antihypertensive drugs.[1][3] The most common and industrially scalable method for its preparation is the selective side-chain bromination of 4-methylbiphenyl. This reaction, typically a free-radical substitution, offers a direct and efficient pathway to the desired product.
The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator or light, is a classic and widely used method for benzylic and allylic bromination.[4][5][6] This method is favored because NBS provides a low, constant concentration of elemental bromine, which promotes the desired radical substitution over competing electrophilic addition to the aromatic rings.[1][6]
Reaction Mechanism: Free-Radical Bromination
The bromination of the benzylic methyl group of 4-methylbiphenyl with N-bromosuccinimide proceeds through a free-radical chain mechanism. This process is typically initiated by heat or light, often with the addition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1]
The mechanism involves three key stages:
-
Initiation: The radical initiator (In-In) decomposes upon heating to form two radicals (2 In•). This radical then abstracts a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).
-
Propagation: This is a two-step cycle.
-
A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 4-methylbiphenyl, forming a stable, resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
The benzylic radical reacts with a molecule of bromine (Br₂), which is generated in low concentration from the reaction of HBr with NBS, to yield the product, this compound, and a new bromine radical (Br•), which continues the chain.
-
-
Termination: The reaction is terminated when any two radicals combine to form a stable, non-radical species.
Comparative Analysis of Synthetic Protocols
The synthesis of this compound can be achieved under various conditions. The choice of brominating agent, radical initiator, solvent, and reaction temperature significantly impacts yield and purity. The following table summarizes quantitative data from several reported methods.
| Starting Material | Brominating Agent (Equivalents) | Initiator/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Methylbiphenyl-2'-carboxylic acid tert-butyl ester | NBS (1.05 eq) | AIBN (0.001 eq) | Methyl Acetate | 60-65 | ~2-3 | 85 | - | [7][8] |
| 4-Methylbiphenyl-2'-carboxylic acid | NBS (1.1 eq) | AIBN (0.007 eq) | Methyl Acetate | 60-65 | ~2-3 | 82.5 | - | [7][8] |
| 4'-Methyl-2-cyanobiphenyl | Dibromohydantoin (0.8 eq) | Sunlight | Dichloromethane | 10-20 | 2 | 85 | >98 | [9][10] |
| 4'-Methyl-2-cyanobiphenyl | Dibromohydantoin (1.0 eq) | Light | Dichloromethane / Water | 0-10 | 3 | - | 91.2 | [3][9] |
| 4-(2-formylphenyl)toluene | NBS (0.99 eq) | Benzoyl Peroxide (0.08 eq) | Dichloromethane | Reflux | 5 | - | - | [11] |
| 4'-Methyl-2-cyanobiphenyl | Sodium Bromide (0.67 eq) / Sodium Bromate (0.33 eq) | HCl (aq) | Ethyl Acetate / Water | 35-45 | 7 | 85 | - | [12] |
Detailed Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound derivatives, adapted from literature procedures involving NBS and a chemical initiator.[1][7][8]
Materials:
-
4-Methylbiphenyl derivative (e.g., 4'-methyl-2-cyanobiphenyl) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.01 - 0.1 eq)
-
Solvent (e.g., Methyl Acetate, Ethyl Acetate, Dichloromethane, or Carbon Tetrachloride)
-
Washing solutions (e.g., aqueous sodium bicarbonate, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 4-methylbiphenyl derivative and the chosen solvent. Stir the mixture until the starting material is fully dissolved.
-
Addition of Reagents: Add N-bromosuccinimide and the radical initiator (AIBN or BPO) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C, depending on the solvent) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material spot. The reaction mixture often turns from a slurry to a clear, colorless, or pale-yellow solution as the solid NBS is consumed.[7][8]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a chlorinated solvent was used, wash the organic phase sequentially with an aqueous solution of sodium bicarbonate (to quench any remaining acid) and water. If an ester solvent was used, a portion of the solvent may be distilled off, and the product precipitated by adding an anti-solvent like isopropanol and water.[7][8]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification:
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is illustrated below.
Safety Considerations
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It can decompose over time, releasing bromine, and should be stored in a refrigerator.[5]
-
Solvents: Many solvents used in this synthesis (e.g., dichloromethane, carbon tetrachloride) are volatile and may be toxic or carcinogenic.[8] Operations should be conducted in a fume hood.
-
Radical Initiators: AIBN and BPO can decompose violently if heated improperly. They should be stored and handled according to safety guidelines.
-
Exothermic Reaction: Reactions involving NBS can be exothermic. Caution should be exercised, especially during scale-up, to ensure proper temperature control.[5]
Conclusion
The synthesis of this compound from 4-methylbiphenyl is a well-established and crucial transformation in the pharmaceutical industry. The free-radical bromination using N-bromosuccinimide and a radical initiator remains the most practical and widely adopted method due to its selectivity, efficiency, and scalability. By carefully selecting solvents, initiators, and reaction conditions, high yields and purities of the target compound can be achieved. This guide provides a solid foundation for researchers and chemists to perform this synthesis effectively and safely.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. MXPA01010352A - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position. - Google Patents [patents.google.com]
- 8. EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position - Google Patents [patents.google.com]
- 9. CN101648839B - Green synthesis method of bromomethyl biphenyl compound - Google Patents [patents.google.com]
- 10. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]
- 12. Low-cost preparation method of 4'-bromomethyl -2- cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 13. Page loading... [wap.guidechem.com]
Spectroscopic Profile of 4-Bromomethylbiphenyl: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromomethylbiphenyl (CAS No. 2567-29-5), a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Introduction
This compound is a biphenyl derivative containing a bromomethyl group, making it a valuable reagent for the introduction of the 4-phenylbenzyl moiety in various chemical transformations. Accurate and detailed spectroscopic data are crucial for its identification, quality control, and for monitoring its reactions in synthetic processes. This guide presents a consolidated resource of its ¹H NMR, ¹³C NMR, IR, and MS data.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.58 - 7.54 | m | Aromatic Protons |
| 7.46 - 7.43 | m | Aromatic Protons |
| 7.35 | m | Aromatic Protons |
| 4.53 | s | -CH₂Br |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 141.0 | Aromatic C (quaternary) |
| 140.2 | Aromatic C (quaternary) |
| 137.2 | Aromatic C (quaternary) |
| 129.6 | Aromatic CH |
| 128.8 | Aromatic CH |
| 127.5 | Aromatic CH |
| 127.2 | Aromatic CH |
| 33.5 | -CH₂Br |
Solvent: CDCl₃. Data referenced from J. Org. Chem. 1976, 41, 760-766.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3030 | Aromatic C-H Stretch | Medium |
| ~1600, ~1485 | Aromatic C=C Stretch | Medium |
| ~1210 | C-Br Stretch | Strong |
| ~840 | p-Substituted Benzene C-H Bend | Strong |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) for this compound are listed below.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 248 | 5.4 | [M+2]⁺ (with ⁸¹Br) |
| 246 | 5.6 | [M]⁺ (with ⁷⁹Br) |
| 167 | 100.0 | [M-Br]⁺ (Base Peak) |
| 165 | 17.9 | [M-Br-H₂]⁺ |
| 152 | 6.3 | [C₁₂H₈]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.
NMR Spectroscopy
Sample Preparation: A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard. The solution is transferred to a 5 mm NMR tube.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters for a one-dimensional proton experiment are used.
¹³C NMR Acquisition: The spectrum is acquired using a standard one-dimensional carbon experiment with proton decoupling. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[2][3][4][5]
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 15 °C/min to 280 °C, and held for 5 minutes.
-
Carrier Gas: Helium.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-300.
Workflow and Data Analysis
The general workflow for obtaining and analyzing the spectroscopic data of this compound is illustrated in the following diagram.
This comprehensive guide serves as a valuable resource for the characterization and utilization of this compound in various scientific and industrial applications.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. azom.com [azom.com]
- 3. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 6. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethylbiphenyl is a key bifunctional building block in organic synthesis, widely utilized in the pharmaceutical and materials science industries. Its utility in introducing the 4-methylbiphenyl moiety makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction design, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a logical workflow for solubility assessment.
Core Data: Solubility of this compound
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative solubility information has been compiled from various sources. The following table summarizes the known solubility characteristics of this compound in common organic solvents at ambient temperature.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Qualitative Solubility | Citation(s) |
| Toluene | C₇H₈ | 2.4 | Soluble | [1][2] |
| Chloroform | CHCl₃ | 4.8 | Soluble | [3][4] |
| Methanol | CH₃OH | 33.0 | Soluble | [3][4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble (inferred) | [5] |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | Soluble (inferred) | [5] |
| Acetonitrile | CH₃CN | 37.5 | Slightly Soluble (inferred) | [5][6] |
| Water | H₂O | 80.1 | Insoluble | [1][2] |
Note: Inferred solubility is based on data for the structurally similar compound 4'-bromomethyl-2-cyanobiphenyl.
Experimental Protocol: Determination of a Saturated Solution by the Gravimetric Method
The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound. This method is adapted from standard laboratory procedures for solubility measurement.[7][8]
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., THF, DMF, DMSO, acetonitrile, methanol, ethanol, acetone, toluene)
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
Beakers
-
Spatula
Procedure:
-
Preparation of the Solid-Solvent Mixture:
-
Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed beaker or volumetric flask to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the beaker or flask containing the filtered saturated solution.
-
Evaporate the solvent from the solution. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, weigh the beaker or flask containing the solid residue of this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), based on the initial volume of the saturated solution and the calculated mass of the solute.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the determination of the solubility of an organic compound.
Caption: Workflow for Solubility Determination.
Conclusion
References
- 1. 4-(Bromomethyl)biphenyl, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 4-(Bromomethyl)biphenyl, 96% | Fisher Scientific [fishersci.ca]
- 3. This compound CAS#: 2567-29-5 [m.chemicalbook.com]
- 4. This compound | 2567-29-5 [chemicalbook.com]
- 5. sfdchem.com [sfdchem.com]
- 6. atompharma.co.in [atompharma.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
4-Bromomethylbiphenyl: A Pivotal Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Bromomethylbiphenyl and its derivatives have emerged as indispensable building blocks in medicinal chemistry, most notably in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely known as "sartans".[1][2] These antihypertensive agents are crucial in the management of hypertension and related cardiovascular diseases. The biphenyl scaffold of this building block is a key structural motif that mimics the physiological ligand, angiotensin II, allowing for potent and selective antagonism of its receptor. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of prominent sartan drugs, complete with detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and relevant signaling pathways.
The Role of this compound in Angiotensin II Receptor Antagonism
The primary therapeutic application of molecules derived from this compound is the antagonism of the angiotensin II receptor type 1 (AT1). Angiotensin II, a potent vasoconstrictor, plays a key role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By blocking the AT1 receptor, sartans prevent the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Below is a diagram illustrating the signaling pathway of the angiotensin II receptor and the mechanism of action of sartans.
Caption: Angiotensin II signaling pathway and the inhibitory action of sartans.
Application in the Synthesis of Sartans
This compound derivatives, particularly 4'-bromomethyl-2-cyanobiphenyl (often abbreviated as Br-OTBN), are key intermediates in the synthesis of several blockbuster sartan drugs.[1][2] The reactive bromomethyl group allows for the alkylation of various heterocyclic moieties, which are characteristic of different sartan molecules.
Synthesis of Losartan
Losartan is a widely prescribed ARB, and its synthesis prominently features the use of a this compound derivative. A common synthetic route involves the alkylation of 2-butyl-4-chloro-5-formylimidazole with 4'-bromomethyl-2-cyanobiphenyl.
References
An In-depth Technical Guide to the Physical and Chemical Hazards of 4-Bromomethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical hazards associated with 4-Bromomethylbiphenyl. The information is intended to support safe handling, storage, and use of this compound in a laboratory setting. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols, where available, and hazard mitigation workflows are also provided.
Chemical and Physical Properties
This compound, also known as 4-phenylbenzyl bromide, is a solid organic compound. Its key physical and chemical properties are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C13H11Br | [1][2] |
| Molecular Weight | 247.13 g/mol | [1][2] |
| Appearance | Light yellow powder/solid | [3] |
| Melting Point | 83 - 86 °C (181.4 - 186.8 °F) | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Solubility | No information available | [3] |
| Stability | Stable under normal conditions | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1 | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |
Signal Word: Danger[3]
Primary Hazards: Corrosive, Irritant[1]
Toxicological Information
The primary toxicological hazards of this compound are its corrosive and irritant effects on the skin, eyes, and respiratory system. Ingestion is also harmful.
Routes of Exposure and Symptoms:
-
Inhalation: May cause respiratory irritation.[3]
-
Skin Contact: Causes severe skin burns.[3] Skin inflammation may be characterized by itching, scaling, reddening, or blistering.[4]
-
Eye Contact: Causes serious eye damage.[1][3] Inflammation of the eye is characterized by redness, watering, and itching.[4]
-
Ingestion: Harmful if swallowed.[3] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth and throat, with a danger of perforation.[3]
Experimental Protocols
Acute Oral Toxicity (Based on OECD Guideline 401)
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Test Animals: Typically, rats or mice are used. A group of animals is used for each dose level.
-
Procedure: a. Animals are fasted prior to dosing.[5] b. The test substance is administered in a single dose by gavage. c. Animals are observed for signs of toxicity and mortality over a period of 14 days.[5] d. Body weight is recorded at the beginning and end of the study.[5] e. A gross necropsy is performed on all animals at the end of the observation period.[5]
-
Data Analysis: The LD50 value is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.
Dermal Irritation (Based on OECD Guideline 404)
-
Objective: To assess the potential of this compound to cause skin irritation.
-
Test Animals: Albino rabbits are typically used.[5]
-
Procedure: a. A small area of the animal's fur is clipped. b. A measured amount of the test substance is applied to the clipped skin and covered with a gauze patch.[5] c. After a set exposure period (e.g., 4 hours), the patch is removed, and the skin is cleaned.[5] d. The application site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[5]
-
Data Analysis: The severity of the skin reactions is scored and used to classify the substance's irritation potential.
Eye Irritation (Based on OECD Guideline 405)
-
Objective: To determine the potential of this compound to cause eye irritation or damage.
-
Test Animals: Albino rabbits are commonly used.[5]
-
Procedure: a. A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[5] b. The eyelids are held together for a short period to prevent loss of the substance.[5] c. The eye is observed for signs of irritation, such as redness, swelling, and discharge, at various time points after application.
-
Data Analysis: The severity and reversibility of the eye lesions are scored to classify the substance's irritation potential.
Handling, Storage, and Emergency Procedures
Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict safety precautions must be followed.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily available.[4]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or EU EN166 standards.[4][6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, long pants, and closed-toe shoes.[5][6]
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator (e.g., N95 dust mask).[5][6]
-
The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3][6]
-
Store in a corrosives area.[3]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3]
-
Containment and Cleaning:
First-Aid Measures
Immediate medical attention is required for any exposure. The following diagram outlines the first-aid procedures.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or chemical foam.[3]
-
Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[3][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Stability and Reactivity
-
Reactivity: Generally not reactive under normal conditions.[3]
-
Chemical Stability: Stable under recommended storage conditions.[3][6]
-
Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.[3]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[3][6]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and hydrogen halides.[3]
-
Hazardous Polymerization: Does not occur.[3]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4]
This guide is intended to provide comprehensive information on the hazards of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Bromomethyl)biphenyl | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. 4-BROMOBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 4-Bromomethylbiphenyl: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromomethylbiphenyl (CAS No. 2567-29-5), a key organic intermediate. The guide details its commercial availability from various suppliers, presents its physicochemical properties in a structured format, and outlines a detailed experimental protocol for its synthesis. Furthermore, it explores the primary applications of this compound in research and development, particularly in the pharmaceutical and materials science sectors.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. The purity levels and available quantities vary among suppliers, allowing researchers to select a grade that is most appropriate for their specific application. Below is a summary of prominent suppliers and their offerings.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Number(s) | Purity | Available Quantities |
| Thermo Scientific Chemicals | AC368950050, 368950050 | 96% | 5 g, 25 g |
| TCI America | B18475G | ≥98.0% (GC) | 5 g, 25 g |
| Sigma-Aldrich | SY3H3D678F51 | 98% | Custom |
| CymitQuimica | N/A | Min. 95% | 25 g, 50 g, 100 g |
| Apollo Scientific | OR315762 | 97% | 5 g, 25 g, 100 g, 500 g, 2.5 kg |
| Otto Chemie Pvt. Ltd. | B 2621 | 98% | 5 g, 25 g, 100 g, 1 kg |
| Clearsynth | CS-T-08502 | N/A | Custom |
| SynQuest Laboratories | 1700-9-59 | N/A | Custom |
| Santa Cruz Biotechnology | sc-223408 | N/A | Custom |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 2567-29-5 | [1][2] |
| Molecular Formula | C₁₃H₁₁Br | [3][4][5] |
| Molecular Weight | 247.13 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 83 - 86 °C | |
| Boiling Point | 140 °C | |
| Purity | ≥95% - 98% | [3] |
| Solubility | Soluble in various organic solvents. | |
| InChI Key | HZQLUIZFUXNFHK-UHFFFAOYSA-N | [3] |
| SMILES | BrCc1ccc(-c2ccccc2)cc1 | [3] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the free-radical bromination of 4-methylbiphenyl. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical. N-Bromosuccinimide (NBS) is a widely used brominating agent for this transformation, often in the presence of a radical initiator.
Experimental Protocol: Free-Radical Bromination of 4-Methylbiphenyl
This protocol describes a general procedure for the synthesis of this compound using N-Bromosuccinimide and a radical initiator.
Materials:
-
4-Methylbiphenyl
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-methylbiphenyl (1 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by heat or photochemical means (e.g., a UV lamp).[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes or ethanol) to yield pure this compound.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, primarily due to the reactive bromomethyl group which can readily undergo nucleophilic substitution reactions.
-
Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The biphenyl moiety is a common scaffold in drug design, and the bromomethyl group allows for the facile introduction of this scaffold into larger molecules. While its analog, 4'-Bromomethyl-2-cyanobiphenyl, is more famously used in the synthesis of sartan-class antihypertensive drugs, this compound itself is valuable for creating other complex drug candidates.[7][8]
-
Materials Science: The rigid biphenyl structure makes this compound a useful precursor for the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).
-
Polymer Chemistry: It can be used as an initiator in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers.[5]
Visualizations
To further elucidate the information presented, the following diagrams have been generated using the DOT language.
Caption: Supplier landscape for this compound.
Caption: Synthetic pathway for this compound.
References
- 1. CAS 2567-29-5 | 1700-9-59 | MDL MFCD00017869 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 4-(Bromomethyl)biphenyl | CymitQuimica [cymitquimica.com]
- 4. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
- 8. 4-Bromo biphenyl Exporter | 4-Bromo biphenyl Exporting Company | 4-Bromo biphenyl International Distributor [multichemexports.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromomethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction between an organohalide and an organoboron compound is widely utilized in the pharmaceutical and materials science industries. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 4-bromomethylbiphenyl with various arylboronic acids. The resulting 4-arylmethylbiphenyl scaffolds are of significant interest in drug discovery, serving as key structural motifs in a range of biologically active molecules.
The use of this compound, a benzylic bromide, as the electrophilic partner offers a direct route to diarylmethane derivatives. While the general principles of the Suzuki-Miyaura reaction are well-established, the specific conditions for coupling benzylic halides can differ from those for aryl halides due to the different nature of the C(sp³)-Br bond. These notes provide optimized conditions, including the use of microwave irradiation to accelerate reaction times and improve yields, which is particularly beneficial for high-throughput screening and library synthesis in drug development.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 4-arylmethylbiphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Quantitative Data Summary
The following table summarizes representative yields for the microwave-assisted Suzuki-Miyaura coupling of various benzylic bromides with arylboronic acids. These conditions are expected to be broadly applicable to the coupling of this compound.
| Entry | Benzylic Bromide | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | Benzyl bromide | Phenylboronic acid | Diphenylmethane | 85 |
| 2 | Benzyl bromide | 4-Methoxyphenylboronic acid | 4-Methoxydiphenylmethane | 90 |
| 3 | Benzyl bromide | 3-Methoxyphenylboronic acid | 3-Methoxydiphenylmethane | 88 |
| 4 | Benzyl bromide | 4-Chlorophenylboronic acid | 4-Chlorodiphenylmethane | 75 |
| 5 | 4-Methylbenzyl bromide | Phenylboronic acid | 4-Methyldiphenylmethane | 82 |
| 6 | 4-Methoxybenzyl bromide | Phenylboronic acid | 4-Methoxydiphenylmethane | 92 |
| 7 | 4-Chlorobenzyl bromide | Phenylboronic acid | 4-Chlorodiphenylmethane | 78 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of benzylic bromides under microwave conditions.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor vials (appropriate size for the reaction scale)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (5 mol %) and JohnPhos (10 mol %).
-
Solvent Addition: Under an inert atmosphere, add anhydrous DMF (2 mL).
-
Inerting: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to 140 °C and hold for 20 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-arylmethylbiphenyl.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Development
The 4-arylmethylbiphenyl core is a privileged scaffold in medicinal chemistry. The biphenyl moiety can interact with various biological targets through hydrophobic and π-stacking interactions, while the flexible methylene linker allows for optimal positioning of the second aryl group within a binding pocket. The ability to readily synthesize a diverse library of 4-arylmethylbiphenyl derivatives using the described Suzuki-Miyaura protocol is highly valuable for structure-activity relationship (SAR) studies. This allows for the systematic exploration of the effects of different substituents on the appended aryl ring, which can modulate properties such as potency, selectivity, solubility, and metabolic stability.
Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, anticancer agents, and inhibitors of various enzymes. The efficient and robust nature of the microwave-assisted Suzuki-Miyaura coupling makes it an ideal tool for the rapid generation of novel compounds for biological screening and lead optimization in drug discovery programs.
References
Application Notes and Protocols: The Strategic Use of 4-Bromomethylbiphenyl Derivatives in the Synthesis of Sartan Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 4-bromomethylbiphenyl derivatives, particularly 4'-Bromomethyl-2-cyanobiphenyl, as a pivotal intermediate in the manufacturing of angiotensin II receptor blockers (ARBs), commonly known as sartans. This document details the biological context, synthetic pathways, quantitative data, and specific experimental protocols relevant to the production of this vital class of antihypertensive drugs.
Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)
Sartan drugs exert their therapeutic effects by selectively blocking the Angiotensin II receptor type 1 (AT1).[1][2] Angiotensin II is a potent vasoconstrictor, and its binding to the AT1 receptor initiates a cascade of physiological responses that lead to increased blood pressure.[2][3] By antagonizing this receptor, sartans effectively inhibit this pathway, resulting in vasodilation and a reduction in blood pressure.[1][2] The central role of sartans in this biological system underscores the importance of efficient and robust synthetic methods.
Synthetic Pathways and Key Intermediates
The synthesis of most sartan drugs relies on a convergent approach where a key biphenyl component is coupled with a specific heterocyclic moiety.[4] The most common and critical biphenyl intermediate is 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN).[5][6] Its synthesis and subsequent use in N-alkylation reactions are central to the manufacturing of Losartan, Valsartan, Irbesartan, and Candesartan.
The industrial production of Br-OTBN typically involves a two-step process. First, a Suzuki coupling reaction is employed to form the biphenyl core, 2-cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN).[5] This is followed by a selective free-radical bromination of the benzylic methyl group to yield the highly reactive Br-OTBN intermediate.[5][7]
The reactive bromomethyl group of Br-OTBN makes it an excellent electrophile for the N-alkylation of the various heterocyclic cores unique to each sartan drug.[5] This reaction, typically carried out in the presence of a base, forms the crucial C-N bond that links the biphenyl tail to the active heterocyclic head of the sartan molecule. For some syntheses, a protected tetrazole derivative, such as N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole, is used instead of the cyanobiphenyl derivative.[8][9][10]
Quantitative Data Summary
The efficiency of sartan synthesis is highly dependent on the yields of the key intermediate formation and subsequent coupling reactions. The following tables summarize reported quantitative data for these critical steps.
Table 1: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)
| Precursor | Brominating Agent | Initiator | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| OTBN | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | AIBN | Acetonitrile | 5-6 | Not Specified | [7] |
| OTBN | N-Bromosuccinimide (NBS) | Dibenzoyl peroxide | Dichloromethane | 5 | Not Specified |[11] |
Table 2: N-Alkylation of Heterocycles with Biphenyl Derivatives
| Sartan | Biphenyl Derivative | Heterocycle | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Candesartan | 4'-Bromomethyl-biphenyl-2-nitrile | Methyl N,3-dinitroanthranilate | Triethylamine | THF | 63.5 | [12] |
| Candesartan | 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole | Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate | K₂CO₃ | Acetonitrile | 92 | [8] |
| Irbesartan | 4'-Bromomethyl-biphenyl-2-carbonitrile | 2-Butyl-1,3-diaza-spiro[12][12]non-1-en-4-one | K₂CO₃/KOH | Acetone | ~80 | [7] |
| Valsartan | 2-cyano-4'-bromomethylbiphenyl | L-valine methyl ester hydrochloride | K₂CO₃ | Acetonitrile | Not Specified | [13] |
| Olmesartan | 5-[4'-(bromomethyl) biphenyl-2-yl]-1-(triphenylmethyl) tetrazole | 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester | KOH | DMF | Not Specified |[14] |
Detailed Experimental Protocols
The following protocols are based on established and published methodologies for the synthesis of key sartan intermediates.
Protocol 1: Synthesis of o-Tolylbenzonitrile (OTBN) via Suzuki Coupling [5]
-
Setup: To a suitable reaction vessel, add 2-bromobenzonitrile, 4-methylphenylboronic acid (1.0-1.2 equivalents), and a base such as sodium carbonate (2.0 equivalents).
-
Solvent & Catalyst: Add a solvent mixture (e.g., toluene/ethanol/water) and a palladium catalyst such as palladium(II) acetate with a phosphine ligand like triphenylphosphine.
-
Reaction: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-90 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture, separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure OTBN.
Protocol 2: Bromination of OTBN to 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) [7]
-
Setup: Dissolve OTBN (1 equivalent) in a suitable solvent such as acetonitrile in a reaction flask.
-
Reagents: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.4 equivalents) and a radical initiator such as 2,2'-Azobisisobutyronitrile (AIBN) (catalytic amount).
-
Reaction: Heat the reaction mixture to reflux and maintain for 5-6 hours.
-
Monitoring: Monitor the reaction for the disappearance of the OTBN starting material by TLC.
-
Work-up: After completion, distill off the solvent. Add water to the residue and stir for 1 hour to precipitate the product and dissolve byproducts.
-
Isolation: Cool the mixture to 25-30 °C, filter the solid product, wash with water, and dry to obtain crude Br-OTBN. Further purification can be achieved by recrystallization.
Protocol 3: General N-Alkylation for a Sartan Precursor [5]
-
Setup: In a reaction vessel, dissolve the sartan-specific heterocycle (1 equivalent) and a base (e.g., potassium carbonate, triethylamine, 1.1-1.5 equivalents) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.
-
Addition: Add a solution of 4'-Bromomethyl-2-cyanobiphenyl (1 equivalent) in the same solvent dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain for several hours.
-
Monitoring: Monitor the reaction's completion by TLC or HPLC.
-
Isolation: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with water, and dry. The crude N-alkylated product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Protocol 4: Synthesis of a Valsartan Intermediate [9]
-
Setup: To a mixture of 1-triphenylmethyl-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole (1 equivalent) and N,N-dimethylformamide, add L-valine methyl ester hydrochloride (1.1 equivalents) at 25-30 °C.
-
Base Addition: Add N,N-Diisopropylethylamine (2.5 equivalents) to the reaction mass.
-
Reaction: Heat the mixture to 45-50 °C and maintain until the reaction is complete.
-
Work-up: Cool the reaction mass and dissolve it in methylene chloride. Wash successively with water.
-
Purification: The product can be isolated as an oxalate salt by treating the organic layer with oxalic acid in acetone, filtering, and drying to yield N-[[2'-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Methyl Ester Oxalate.
References
- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 3. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
- 11. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN103554049A - Method for preparing valsartan - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using 4-Bromomethylbiphenyl as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carboxylic acids, including fatty acids, prostaglandins, and other metabolic intermediates, is crucial in various fields of research and development. However, many of these compounds lack a strong chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging, especially at low concentrations.
Chemical derivatization is a widely employed strategy to overcome this limitation. 4-Bromomethylbiphenyl is an effective derivatizing agent that reacts with carboxylic acids to form UV-active esters. The introduction of the biphenyl moiety provides a strong chromophore, significantly enhancing the detectability of the analytes by UV detection. This pre-column derivatization technique allows for sensitive and selective quantification of carboxylic acids in complex matrices.
Principle of the Method
The derivatization of carboxylic acids with this compound is a nucleophilic substitution reaction (SN2). The carboxylic acid is first converted to its more nucleophilic carboxylate salt using a weak base. The carboxylate anion then attacks the electrophilic carbon of the bromomethyl group of this compound, displacing the bromide ion and forming a stable ester derivative. To enhance the reaction rate and yield, a phase-transfer catalyst, such as a crown ether, is often employed, particularly when using an aprotic solvent. The resulting 4-biphenylmethyl esters are highly UV-active and can be readily separated and quantified using reversed-phase HPLC.
Experimental Protocols
Materials and Reagents
-
Standards: Carboxylic acid standards (e.g., fatty acids such as palmitic acid, stearic acid, oleic acid, linoleic acid)
-
Derivatizing Agent: this compound
-
Solvent: Acetonitrile (HPLC grade, anhydrous) or Acetone (HPLC grade, anhydrous)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Fluoride (KF)
-
Catalyst: 18-Crown-6
-
Acids and Bases for pH adjustment: As required for sample preparation
-
HPLC Mobile Phase: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade or ultrapure)
Standard Solution Preparation
Prepare individual stock solutions of carboxylic acid standards at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or chloroform). From these stock solutions, prepare working standard solutions of desired concentrations by serial dilution.
Sample Preparation
The sample preparation method will vary depending on the matrix. For biological samples, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be necessary to isolate the fatty acids. If total fatty acid content is of interest, a hydrolysis step is required to release esterified fatty acids. After extraction and/or hydrolysis, the solvent should be evaporated to dryness under a stream of nitrogen before proceeding with derivatization.
Derivatization Protocol
-
To the dried sample or standard residue in a reaction vial, add 200 µL of a 5 mg/mL solution of this compound in acetonitrile.
-
Add approximately 10 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 (approximately 1 mg).
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 70-80°C for 60 minutes in a heating block or water bath, with occasional vortexing.
-
After the reaction is complete, cool the vial to room temperature.
-
Centrifuge the vial at 2,000 x g for 5 minutes to pellet the potassium carbonate.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
HPLC Analysis
HPLC Conditions
The following are typical starting conditions for the analysis of this compound derivatives of fatty acids. Method optimization may be required for specific applications.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile (A) and Water (B) |
| Gradient | Start with 70% A, increase to 100% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Data Presentation
The following tables provide representative quantitative data for the HPLC analysis of fatty acids derivatized with a UV-active agent similar to this compound. These values should be considered as a general guide, and specific performance characteristics should be determined during method validation.
Table 1: Representative Chromatographic Data for Derivatized Fatty Acids
| Analyte (Fatty Acid) | Expected Retention Time (min) |
| Myristic Acid (C14:0) | ~ 12.5 |
| Palmitic Acid (C16:0) | ~ 15.0 |
| Stearic Acid (C18:0) | ~ 17.5 |
| Oleic Acid (C18:1) | ~ 16.8 |
| Linoleic Acid (C18:2) | ~ 16.2 |
| Linolenic Acid (C18:3) | ~ 15.8 |
Note: Retention times are highly dependent on the specific HPLC column and gradient conditions.
Table 2: Representative Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 pmol on column |
| Limit of Quantification (LOQ) | 5 - 30 pmol on column |
| Precision (%RSD) | < 2% (intra-day), < 5% (inter-day) |
| Recovery (%) | 95 - 105% |
Mandatory Visualizations
Caption: Derivatization reaction of a carboxylic acid with this compound.
Caption: Experimental workflow for HPLC analysis using this compound derivatization.
Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the O-alkylation of phenols and the esterification of carboxylic acids using 4-bromomethylbiphenyl. This reagent is a valuable building block in organic synthesis, particularly for introducing the biphenylmethyl (BPM) moiety, which can serve as a protecting group or a key structural component in pharmacologically active molecules.
Introduction
This compound is a versatile reagent employed in the alkylation of nucleophiles such as phenols and carboxylic acids. The biphenylmethyl group is utilized in drug discovery and development as a lipophilic substituent to enhance biological activity or as a protecting group for hydroxyl and carboxyl functionalities that can be removed under specific conditions. The reactions typically proceed via nucleophilic substitution mechanisms, namely the Williamson ether synthesis for phenols and esterification for carboxylic acids.
Alkylation of Phenols via Williamson Ether Synthesis
The O-alkylation of phenols with this compound is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces the bromide from this compound.
General Reaction Scheme:
Summary of Reaction Conditions and Yields
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Cresol | K₂CO₃ | Acetonitrile | Reflux | 6 | High |
| Phenol | Cs₂CO₃ | Acetonitrile | Room Temp | 6 | Good |
| 4-Ethylphenol | NaOH | Water/Ether | Reflux | 1 | Not specified |
| Substituted Phenols | NaH | THF | 0 - Room Temp | 4 | Good |
Note: Yields are generally reported as "good" to "high" in the literature for this type of transformation, though specific quantitative data for a wide range of phenols with this compound is not extensively tabulated in single sources. The conditions provided are typical for Williamson ether synthesis with similar benzylic halides.
Experimental Protocol: O-Alkylation of p-Cresol
This protocol describes a general procedure for the synthesis of 4-methylphenoxy-4-methylbiphenyl.
Materials:
-
p-Cresol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-cresol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Alkylation of Carboxylic Acids via Esterification
The esterification of carboxylic acids with this compound provides biphenylmethyl esters. This transformation can be accomplished by reacting the carboxylate salt with this compound.
General Reaction Scheme:```
R-COOH + Br-CH2-Ph-Ph ---(Base, Solvent)---> R-COO-CH2-Ph-Ph + HBr
Deprotection of Biphenylmethyl Ethers and Esters
The biphenylmethyl (BPM) group can be removed under various conditions, offering flexibility in synthetic design.
-
Hydrogenolysis: The most common method for cleaving benzyl-type ethers and esters is catalytic hydrogenation. This is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. This method is generally mild and chemoselective.
-
Acidolysis: Strong acids such as trifluoroacetic acid (TFA) can also be used to cleave BPM esters. Disclaimer: The provided protocols are general guidelines. Reaction conditions, including temperature, time, and stoichiometry, may need to be optimized for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Application Notes and Protocols for the Synthesis of Biphenyl-Containing Liquid Crystals from 4-Bromomethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-containing molecules are a cornerstone in the design and synthesis of liquid crystalline materials, which are integral to the development of advanced technologies such as liquid crystal displays (LCDs) and optical sensors.[1] The rigid biphenyl core provides the necessary anisotropy for the formation of mesophases, while the terminal and lateral substituents can be modified to fine-tune the material's physical properties, including its clearing point, viscosity, and dielectric anisotropy. Furthermore, the unique properties of liquid crystals are being explored for applications in drug delivery systems, where they can act as carriers for therapeutic agents.[2]
This document provides detailed protocols for the synthesis of a novel biphenyl-containing liquid crystal, 4'-(pentyloxy)-4-(biphenyl-4-ylmethoxy)-1,1'-biphenyl , starting from the readily accessible precursor, 4-bromomethylbiphenyl. The synthetic strategy employs a key Williamson ether synthesis to construct the target molecule. Detailed experimental procedures for the synthesis of the necessary precursors and the final liquid crystal are provided, along with protocols for the characterization of its mesomorphic properties using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Synthetic Pathway Overview
The overall synthetic route to the target liquid crystal, 4'-(pentyloxy)-4-(biphenyl-4-ylmethoxy)-1,1'-biphenyl, is a three-step process commencing from biphenyl. The initial step involves the bromination of biphenyl to introduce a reactive handle, followed by the specific bromination of the methyl group in a subsequent precursor. The key bond formation to construct the final liquid crystal is achieved through a Williamson ether synthesis.
Figure 1: Synthetic pathway for 4'-(pentyloxy)-4-(biphenyl-4-ylmethoxy)-1,1'-biphenyl.
Experimental Protocols
Step 1: Synthesis of this compound
This procedure outlines the synthesis of the key starting material, this compound, from biphenyl in two stages: bromination of the aromatic ring followed by bromination of the methyl group of an intermediate.
a) Synthesis of 4-Bromobiphenyl from Biphenyl [3]
-
Materials: Biphenyl, Iron(III) bromide (FeBr₃), Bromine (Br₂), Dichloromethane (CH₂Cl₂), Sodium bisulfite (NaHSO₃) solution.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve biphenyl (1.0 eq) in dichloromethane.
-
Add catalytic amounts of iron(III) bromide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in dichloromethane from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.
-
b) Synthesis of this compound from 4-Methylbiphenyl [4]
-
Materials: 4-Methylbiphenyl, N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbiphenyl (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.
-
| Reaction Stage | Key Reagents | Solvent | Typical Yield | Purity |
| a) 4-Bromobiphenyl | Biphenyl, Br₂, FeBr₃ | Dichloromethane | 80-90% | >98% |
| b) this compound | 4-Methylbiphenyl, NBS, AIBN | Carbon Tetrachloride | 70-85% | >97% |
Table 1: Summary of reaction conditions and expected outcomes for the synthesis of this compound.
Step 2: Synthesis of 4'-Pentyloxy-4-hydroxybiphenyl
This protocol describes the synthesis of the phenolic precursor via a Williamson ether synthesis.
-
Materials: 4,4'-Dihydroxybiphenyl, 1-Bromopentane, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure: [5]
-
To a round-bottom flask, add 4,4'-dihydroxybiphenyl (1.0 eq), potassium carbonate (1.2 eq), and acetone.
-
Stir the suspension vigorously and then add 1-bromopentane (1.05 eq).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4'-pentyloxy-4-hydroxybiphenyl.
-
| Parameter | Value |
| Starting Material | 4,4'-Dihydroxybiphenyl |
| Alkylating Agent | 1-Bromopentane |
| Base | Potassium Carbonate |
| Solvent | Acetone |
| Typical Yield | 75-85% |
| Purity | >98% |
Table 2: Summary of reaction conditions and expected outcome for the synthesis of 4'-Pentyloxy-4-hydroxybiphenyl.
Step 3: Synthesis of 4'-(Pentyloxy)-4-(biphenyl-4-ylmethoxy)-1,1'-biphenyl
This final step involves the coupling of this compound with 4'-pentyloxy-4-hydroxybiphenyl.
-
Materials: this compound, 4'-Pentyloxy-4-hydroxybiphenyl, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure: [6]
-
In a round-bottom flask, dissolve 4'-pentyloxy-4-hydroxybiphenyl (1.0 eq) and this compound (1.05 eq) in DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/dichloromethane) to obtain the pure liquid crystal product.
-
| Parameter | Value |
| Starting Materials | This compound, 4'-Pentyloxy-4-hydroxybiphenyl |
| Base | Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Typical Yield | 80-90% |
| Purity | >99% (after recrystallization) |
Table 3: Summary of reaction conditions and expected outcome for the synthesis of the target liquid crystal.
Characterization of Liquid Crystalline Properties
The mesomorphic behavior of the synthesized compound can be characterized using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Polarized Optical Microscopy (POM)
-
Purpose: To visually identify the liquid crystalline phases and their characteristic textures.[7]
-
Procedure:
-
Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.
-
Heat the sample on a hot stage mounted on the polarized light microscope to its isotropic liquid state.
-
Cool the sample slowly (e.g., 1-2 °C/min) and observe the formation of different textures as the material transitions through its mesophases.
-
Nematic phases will typically exhibit a Schlieren texture, while smectic phases may show focal-conic or fan-like textures.[8]
-
Record the temperatures at which phase transitions occur.
-
Differential Scanning Calorimetry (DSC)
-
Purpose: To quantitatively determine the phase transition temperatures and associated enthalpy changes.[7]
-
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history independence.
-
The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic transitions in the DSC thermogram.
-
| Property | Expected Observation |
| Crystal to Nematic (T_CN) | Endothermic peak on heating |
| Nematic to Isotropic (T_NI) | Endothermic peak on heating (Clearing Point) |
| Isotropic to Nematic (T_IN) | Exothermic peak on cooling |
| Nematic to Crystal (T_NC) | Exothermic peak on cooling |
Table 4: Expected mesomorphic properties of 4'-(pentyloxy)-4-(biphenyl-4-ylmethoxy)-1,1'-biphenyl.
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to characterization of the biphenyl-containing liquid crystal.
Figure 2: General experimental workflow for the synthesis and characterization of biphenyl-containing liquid crystals.
Applications in Drug Development
The development of novel liquid crystalline materials is of growing interest in the pharmaceutical and drug delivery fields. The unique self-assembling properties of liquid crystals can be harnessed to create structured delivery vehicles for therapeutic agents.[2] Biphenyl-based liquid crystals, with their inherent biocompatibility and tunable properties, offer a promising platform for the formulation of liquid crystal nanoparticles (LCNs) or other nano-assemblies. These systems can potentially enhance the solubility, stability, and bioavailability of poorly water-soluble drugs, and enable targeted or sustained release profiles. The synthetic protocols outlined in this document provide a foundation for researchers to create a library of biphenyl-containing molecules that can be screened for their potential as advanced drug delivery systems.
References
- 1. lanhaiindustry.com [lanhaiindustry.com]
- 2. US5847234A - Process for the preparation of 4-hydroxybiphenyl - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP1032557B1 - Method for preparing bromomethyl-biphenyl derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Protocol for the N-alkylation of Heterocycles with 4-Bromomethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The N-alkylation of nitrogen-containing heterocycles is a fundamental transformation in organic synthesis and medicinal chemistry. This protocol details the N-alkylation of various heterocycles, including imidazole, pyrazole, 1,2,4-triazole, and tetrazole, using 4-bromomethylbiphenyl. The introduction of the 4-biphenylmethyl group is of significant interest in drug discovery, as this moiety is present in a number of biologically active compounds.
The reaction proceeds via a standard SN2 mechanism, wherein the nitrogen atom of the heterocycle acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the bromide leaving group. The reaction is typically carried out in the presence of a base to deprotonate the N-H of the heterocycle, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of solvent is also critical, with polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) being preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[1]
Regioselectivity can be a key consideration in the N-alkylation of unsymmetrical heterocycles like pyrazole and 1,2,4-triazole. The reaction can potentially yield a mixture of isomers. The choice of base and reaction conditions can influence the isomeric ratio. For instance, in the alkylation of 1,2,4-triazole, the use of a sterically hindered base like DBU has been reported to favor the formation of the N1-alkylated isomer.[2][3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the N-alkylation of various heterocycles with this compound and analogous benzyl halides.
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Imidazole | K₂CO₃ | DMF | Room Temp. | 12 | ~70-80* | [4] |
| Pyrazole | NaH | DMF | 0 to Room Temp. | 2-16 | >90** | [5] |
| 1,2,4-Triazole | K₂CO₃ | DMF | Room Temp. | 12 | >90*** | [6][7] |
| 5-Substituted Tetrazole | K₂CO₃ | Acetone | Room Temp. | 2 | 74**** | [8] |
| 1-Benzyl-5-(4'-methyl-biphenyl-2-yl)-1H-tetrazole | N-Methyl Piperazine | THF | 25-30 | 12 | 41.5 | [9] |
*Note: Yield is estimated based on similar N-alkylation of imidazoles with benzyl halides under these conditions. A patent describes the synthesis of biphenylimidazolyl-(1)-phenylmethane in 70-74% yield using microwave irradiation in the absence of a solvent.[4] **Note: High yields are reported for the general N-alkylation of pyrazoles under these conditions.[5] ***Note: High yields (>90%) are reported for the N1-alkylation of 1,2,4-triazole with various alkyl halides.[6][7] ****Note: Yield reported for the N-benzylation of N-benzoyl-5-(aminomethyl)tetrazole with benzyl bromide.[8]
Experimental Protocol: General Procedure for the N-alkylation of a Heterocycle with this compound
This protocol provides a general method for the N-alkylation of a nitrogen-containing heterocycle with this compound using potassium carbonate as the base and DMF as the solvent.
Materials:
-
Nitrogen-containing heterocycle (e.g., imidazole, pyrazole, 1,2,4-triazole, or tetrazole) (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocycle (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add this compound (1.0-1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive heterocycles, the reaction mixture may be gently heated to 50-80 °C.
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified N-alkylated product.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CA2404680A1 - Synthesis procedure for biphenylimidazolyl-(1)-phenylmethane and related compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and pharmacological analysis of 5-[4'-(substituted-methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Use of 4-Bromomethylbiphenyl in the Preparation of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromomethylbiphenyl is a versatile building block in the synthesis of advanced organic light-emitting diode (OLED) materials. Its biphenyl core provides a rigid and thermally stable foundation, which is a desirable characteristic for materials used in organic electronics. The reactive bromomethyl group (-CH2Br) serves as a key functional handle for introducing the biphenyl moiety into larger molecular architectures through nucleophilic substitution reactions. This allows for the precise engineering of materials with tailored electronic and photophysical properties for various layers within an OLED device, including the emissive, host, and charge transport layers.
The primary synthetic utility of this compound in the context of OLED material preparation lies in its reactivity as a benzylic halide. It readily undergoes nucleophilic substitution reactions, most notably the Williamson ether synthesis, with phenols and alcohols, and N-alkylation with nitrogen-containing heterocycles like carbazole. These reactions form stable ether or carbon-nitrogen linkages, enabling the construction of complex molecules with extended π-conjugation and specific functionalities required for efficient charge injection, transport, and light emission.
Synthetic Pathways and Methodologies
The principal synthetic routes employing this compound for the creation of OLED materials are nucleophilic substitution reactions. These methods are favored for their high efficiency and the ability to form robust chemical bonds, which are fundamental to the architecture of many OLED materials.
Williamson Ether Synthesis for Host and Hole Transport Materials
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers from an alkoxide and an organic halide. In the context of OLED materials, this reaction can be used to synthesize biphenyl methyl ether derivatives, which can function as host or hole transport materials. The reaction involves the deprotonation of a phenol or an alcohol to form a nucleophilic phenoxide or alkoxide, which then attacks the electrophilic carbon of the bromomethyl group of this compound in an SN2 reaction.
A general reaction scheme is as follows:
Ar-OH + Base → Ar-O⁻ Ar-O⁻ + this compound → Ar-O-CH₂-Biphenyl + Br⁻
Where Ar-OH can be a simple phenol or a more complex hydroxyl-functionalized aromatic compound, such as a derivative of carbazole or triphenylamine.
N-Alkylation of Carbazole Derivatives for Host Materials
Carbazole derivatives are extensively used as host materials in phosphorescent OLEDs (PHOLEDs) due to their high triplet energy and good hole-transporting properties. This compound can be used to introduce a biphenylmethyl group onto the nitrogen atom of a carbazole ring through N-alkylation. This reaction typically proceeds by deprotonating the carbazole with a suitable base to form the carbazolide anion, which then acts as a nucleophile.
A general reaction scheme is as follows:
Carbazole-H + Base → Carbazole⁻ Carbazole⁻ + this compound → 9-(4-Biphenylmethyl)-9H-carbazole + Br⁻
This synthetic strategy allows for the creation of host materials with a high triplet energy, good thermal stability, and desirable charge transport characteristics.
Experimental Protocols
The following are detailed protocols for the synthesis of representative OLED material precursors using this compound.
Protocol 1: Synthesis of 4-(Phenoxymethyl)biphenyl via Williamson Ether Synthesis
This protocol describes the synthesis of 4-(phenoxymethyl)biphenyl, a potential host or hole transport material, through the reaction of phenol with this compound.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq) and acetone or DMF (10 mL per mmol of phenol).
-
Add potassium carbonate (1.5 eq) to the solution. If using NaH (1.1 eq), add it portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate).
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Phenol |
| Product | 4-(Phenoxymethyl)biphenyl |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >99% |
| Appearance | White solid |
Protocol 2: Synthesis of 9-(4-Biphenylmethyl)-9H-carbazole
This protocol details the N-alkylation of carbazole with this compound to synthesize a potential host material for OLEDs.
Materials:
-
This compound
-
Carbazole
-
Sodium Hydride (NaH) or Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole (1.0 eq) and anhydrous DMF or THF (10 mL per mmol of carbazole).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF or THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Carbazole |
| Product | 9-(4-Biphenylmethyl)-9H-carbazole |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >99.5% |
| Appearance | White to off-white crystalline solid |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways and a general experimental workflow for the preparation of OLED materials using this compound.
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) Initiated by 4-Bromomethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting Atom Transfer Radical Polymerization (ATRP) using 4-Bromomethylbiphenyl as an initiator. This initiator is particularly useful for synthesizing polymers with a biphenyl moiety at the chain end, which can be valuable for applications requiring specific aromatic interactions, liquid crystalline properties, or as a basis for further functionalization in drug delivery systems and advanced materials.
While direct literature on ATRP initiated by this compound is limited, the protocols provided herein are adapted from well-established procedures for structurally similar benzylic halide initiators. These notes offer a robust starting point for the polymerization of various common monomers, including styrenes, acrylates, and methacrylates.
Core Concepts of ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] The process involves a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst.[1]
The general mechanism involves the activation of a dormant alkyl halide (the initiator or the polymer chain end) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This generates a radical that can propagate by adding to a monomer. The radical is then deactivated by the transition metal complex in a higher oxidation state (e.g., Cu(II)Br2), reforming the dormant species. This reversible activation-deactivation cycle allows for controlled polymer growth.
Experimental Protocols
The following protocols are generalized for the polymerization of styrene, methyl methacrylate (MMA), and n-butyl acrylate (n-BuA) using this compound as the initiator. Researchers should consider these as starting points and may need to optimize conditions for their specific requirements.
Materials:
-
Initiator: this compound
-
Monomers: Styrene, Methyl Methacrylate (MMA), n-Butyl Acrylate (n-BuA) (inhibitor removed)
-
Catalyst: Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy)
-
Solvent (optional): Anisole, Toluene, or Diphenyl Ether
-
Other: Schlenk flasks, rubber septa, syringes, nitrogen or argon source, magnetic stir bars.
Protocol 1: ATRP of Styrene
This protocol is adapted from established procedures for the ATRP of styrene using benzylic bromide initiators.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.028 g, 0.2 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.
-
Under a nitrogen atmosphere, add the desired amount of deoxygenated styrene (e.g., 5.0 mL, 43.6 mmol) and solvent (e.g., 5 mL of anisole) via syringe.
-
Add the ligand, PMDETA (e.g., 0.042 mL, 0.2 mmol), via syringe. The solution should turn green as the copper complex forms.
-
In a separate vial, prepare a stock solution of the initiator, this compound, in the chosen solvent.
-
Add the required amount of the initiator solution (e.g., to achieve a [Monomer]:[Initiator] ratio of 100:1) to the reaction flask via syringe to start the polymerization.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).
-
To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., THF) and precipitating it in a non-solvent (e.g., methanol). The copper catalyst can be removed by passing the polymer solution through a short column of neutral alumina.
| Parameter | Value |
| Monomer | Styrene |
| Initiator | This compound |
| Catalyst | CuBr |
| Ligand | PMDETA |
| Molar Ratio [M]:[I]:[Cu]:[L] | 100:1:1:1 |
| Solvent | Anisole (50% v/v) |
| Temperature | 110 °C |
| Expected PDI | < 1.3 |
Protocol 2: ATRP of Methyl Methacrylate (MMA)
This protocol is adapted for the polymerization of methacrylates, which often requires different catalyst systems or conditions compared to styrenes.
Procedure:
-
To a dry Schlenk flask with a magnetic stir bar, add CuBr (e.g., 0.014 g, 0.1 mmol).
-
Seal the flask and deoxygenate by cycling between vacuum and nitrogen.
-
Under a nitrogen atmosphere, add deoxygenated MMA (e.g., 5.3 mL, 50 mmol) and solvent (e.g., 5 mL of toluene) via syringe.
-
Add the ligand, PMDETA (e.g., 0.021 mL, 0.1 mmol), via syringe.
-
Add the initiator, this compound (e.g., 0.124 g, 0.5 mmol, for a [M]:[I] ratio of 100:1), to the reaction mixture.
-
Place the flask in a thermostated oil bath at 90 °C.
-
Monitor the reaction progress by taking samples for analysis.
-
Terminate the polymerization by cooling and exposing to air.
-
Purify the polymer by precipitation in hexane or methanol.
| Parameter | Value |
| Monomer | Methyl Methacrylate (MMA) |
| Initiator | This compound |
| Catalyst | CuBr |
| Ligand | PMDETA |
| Molar Ratio [M]:[I]:[Cu]:[L] | 100:1:0.2:0.2 |
| Solvent | Toluene (50% v/v) |
| Temperature | 90 °C |
| Expected PDI | < 1.2 |
Protocol 3: ATRP of n-Butyl Acrylate (n-BuA)
This protocol provides a starting point for the polymerization of acrylates.
Procedure:
-
In a Schlenk flask under nitrogen, combine CuBr (e.g., 0.014 g, 0.1 mmol) and the ligand, PMDETA (e.g., 0.021 mL, 0.1 mmol).
-
Add deoxygenated n-butyl acrylate (e.g., 7.2 mL, 50 mmol) and solvent (e.g., 7 mL of anisole).
-
Add the initiator, this compound (e.g., 0.124 g, 0.5 mmol, for a [M]:[I] ratio of 100:1).
-
Heat the reaction mixture to 80 °C in an oil bath.
-
Follow the reaction kinetics and polymer characteristics over time.
-
Stop the reaction by cooling and exposure to air.
-
Purify the resulting poly(n-butyl acrylate) by precipitation.
| Parameter | Value |
| Monomer | n-Butyl Acrylate (n-BuA) |
| Initiator | This compound |
| Catalyst | CuBr |
| Ligand | PMDETA |
| Molar Ratio [M]:[I]:[Cu]:[L] | 100:1:0.2:0.2 |
| Solvent | Anisole (50% v/v) |
| Temperature | 80 °C |
| Expected PDI | < 1.2 |
Visualizations
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for a typical ATRP synthesis.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-Bromomethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries. A critical component of SPS is the choice of a suitable linker, which tethers the nascent molecule to an insoluble solid support. 4-Bromomethylbiphenyl serves as a versatile linker, particularly for the immobilization of carboxylic acids and other nucleophiles. Its biphenyl structure provides rigidity and favorable spacing, while the benzylic bromide offers a reactive handle for attachment. This document provides detailed application notes and generalized protocols for the use of this compound in solid-phase synthesis, drawing parallels from the well-established Merrifield resin chemistry.
Principle of Application
This compound is typically employed to create a biphenylmethyl ester linkage with a carboxylic acid. This is analogous to the benzyl ester linkage formed with Merrifield resin (chloromethylated polystyrene). The immobilization process involves the reaction of a carboxylate salt with the benzylic bromide of the biphenylmethyl group, which is itself attached to a solid support. The resulting ester bond is stable to a variety of reaction conditions used in multi-step organic synthesis. Cleavage of the synthesized molecule from the resin is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA), which protonates the ester oxygen and facilitates the release of the carboxylic acid product.
Key Applications
-
Combinatorial Chemistry: The biphenylmethyl linker is well-suited for the parallel synthesis of small molecule libraries, where diversity is introduced through various building blocks added to the solid-supported scaffold.[1]
-
Drug Discovery: This linker can be used in the synthesis of pharmacologically relevant molecules, including peptidomimetics and heterocyclic compounds. The biphenyl moiety itself is a common scaffold in medicinal chemistry.
-
Fragment-Based Drug Design: Immobilized fragments can be elaborated upon in a stepwise manner to identify potent drug candidates.
Experimental Protocols
Protocol 1: Preparation of 4-(Biphenylylmethyl) Polystyrene Resin
This protocol describes the functionalization of a commercially available chloromethylated polystyrene (Merrifield) resin with a biphenylmethyl group. This approach creates a custom resin with the desired linker.
Materials:
-
Chloromethylated polystyrene resin (Merrifield resin)
-
4-Hydroxybiphenyl
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the chloromethylated polystyrene resin in anhydrous DCM for 1 hour.
-
Alkoxide Formation: In a separate flask, dissolve 4-hydroxybiphenyl (1.5 eq. relative to resin loading) in anhydrous DMF. Add NaH (1.5 eq.) portion-wise at 0 °C and stir for 30 minutes at room temperature to form the sodium phenoxide.
-
Linker Attachment: Add the swollen resin to the alkoxide solution. Stir the suspension at 60-80 °C for 24-48 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Washing: Allow the resin to cool to room temperature. Filter the resin and wash sequentially with DMF, DMF/water (1:1), water, MeOH, and DCM (3 times each).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Capping (Optional but Recommended): To block any unreacted chloromethyl groups, the resin can be treated with a solution of sodium acetate in DMF at 80 °C for 12 hours.
-
Final Wash and Dry: Wash the resin as in step 4 and dry under vacuum.
Protocol 2: Immobilization of a Carboxylic Acid onto 4-(Biphenylylmethyl) Resin (Cesium Salt Method)
This is a widely used and efficient method for attaching carboxylic acids to benzylic halide-type linkers.[2]
Materials:
-
4-(Biphenylylmethyl) functionalized resin
-
Carboxylic acid to be immobilized
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous DMF
-
Anhydrous DCM
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 4-(biphenylylmethyl) functionalized resin in anhydrous DCM for 1 hour.
-
Cesium Salt Formation: In a separate flask, dissolve the carboxylic acid (2-4 eq. relative to resin loading) in DMF. Add cesium carbonate (0.5-1.0 eq. relative to the carboxylic acid) and stir at room temperature until the acid is fully dissolved and gas evolution ceases.
-
Immobilization: Add the swollen resin to the cesium carboxylate solution. Stir the mixture at 50-70 °C for 12-24 hours.
-
Washing: Filter the resin and wash sequentially with DMF, DMF/water (1:1), water, MeOH, and DCM (3 times each).
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the loading of the carboxylic acid on the resin using a suitable analytical method (e.g., gravimetric analysis, spectroscopic methods after cleavage of a known chromophore, or elemental analysis).
Protocol 3: Cleavage of the Synthesized Molecule from the Resin
This protocol describes the final step of releasing the synthesized molecule from the solid support.
Materials:
-
Molecule-loaded 4-(biphenylylmethyl) resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, anisole) - The choice of scavenger depends on the nature of the synthesized molecule and its protecting groups.
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the dried, molecule-loaded resin in DCM for 30 minutes in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction: Drain the DCM from the swollen resin and add the cleavage cocktail. Gently agitate the mixture at room temperature for 1-3 hours. The reaction time may need to be optimized.[3]
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA or DCM to ensure complete recovery of the product.
-
Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude product.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid product with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the final product under vacuum.
Quantitative Data Summary
The following table provides expected ranges for key quantitative parameters based on analogous solid-phase synthesis systems. Actual values should be determined experimentally for each specific application.
| Parameter | Typical Value | Method of Determination |
| Resin Loading | 0.2 - 1.5 mmol/g | Gravimetric analysis, Elemental analysis, Spectrophotometric assay (e.g., Fmoc test) |
| Immobilization Yield | > 90% | Comparison of initial and final resin loading |
| Cleavage Yield | 70 - 95% | HPLC analysis of the crude product against a known standard |
| Crude Product Purity | 60 - 90% | HPLC, LC-MS |
Visualizations
Caption: General workflow for solid-phase synthesis using a 4-(biphenylylmethyl) linker.
Caption: Logical relationship of components and processes in SPS with a biphenylmethyl linker.
References
- 1. ukessays.com [ukessays.com]
- 2. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 3. Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions and byproduct formation in 4-Bromomethylbiphenyl alkylations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromomethylbiphenyl in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the alkylation of nucleophiles with this compound?
A1: The most prevalent side reactions include:
-
Over-alkylation: The product of the initial alkylation, if it possesses a remaining nucleophilic site, can react with another molecule of this compound, leading to a dialkylated impurity.
-
Dimerization: this compound can self-react or react with the alkylated product to form dimeric impurities. For instance, in the synthesis of Losartan, a "Losartan dimer impurity" is a known byproduct.[1][2]
-
Elimination (E1/E2): Under basic conditions, particularly with sterically hindered bases or at elevated temperatures, an elimination reaction can occur, leading to the formation of 4-methylbiphenyl.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of this compound to 4-(hydroxymethyl)biphenyl.
-
Regioisomer Formation: When alkylating nucleophiles with multiple reactive sites, such as the tetrazole ring in sartan synthesis, different regioisomers can be formed. For example, in Losartan synthesis, the formation of Isolosartan is a common issue.[3]
Q2: What is the primary cause of dimer formation and how can it be minimized?
A2: Dimer formation is often promoted by acidic conditions during the reaction or work-up, which can facilitate the reaction of the desired product with unreacted this compound or another molecule of the product.[1][2] To minimize dimer formation, it is crucial to:
-
Carefully control the reaction stoichiometry to avoid an excess of this compound.
-
Maintain optimal reaction temperature and time.
-
Control the pH during the work-up, avoiding prolonged exposure to acidic conditions.[1][3]
Q3: How does the choice of base and solvent affect the outcome of the alkylation?
A3: The choice of base and solvent is critical in controlling the selectivity of the alkylation reaction and minimizing side products.
-
Base: A strong, non-nucleophilic, and sterically hindered base is often preferred to deprotonate the nucleophile without competing in the alkylation reaction. However, a very strong or hindered base can also promote elimination reactions. The selection should be optimized for the specific nucleophile.
-
Solvent: The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. The choice of solvent can also impact the solubility of reactants and byproducts, affecting the ease of purification.
Q4: My reaction is showing low conversion. What are the potential causes?
A4: Low conversion in this compound alkylations can stem from several factors:
-
Insufficiently basic conditions: The nucleophile may not be fully deprotonated, reducing the concentration of the active nucleophilic species.
-
Steric hindrance: A sterically bulky nucleophile can hinder the approach of the this compound, slowing down the reaction rate.
-
Moisture: The presence of water can lead to the hydrolysis of this compound, consuming the starting material.
-
Low reaction temperature or short reaction time: The reaction may require more forcing conditions to proceed to completion.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of Dimeric Byproduct
| Possible Cause | Troubleshooting Step |
| Excess of this compound | Use a slight excess (1.05-1.1 equivalents) of the nucleophile. |
| Acidic reaction or work-up conditions | Maintain a neutral or slightly basic pH during the reaction and work-up. Promptly neutralize any acidic streams.[1][3] |
| High reaction temperature or prolonged reaction time | Optimize the reaction temperature and time by monitoring the reaction progress (e.g., by TLC or HPLC). |
Issue 2: Formation of Elimination Byproduct (4-methylbiphenyl)
| Possible Cause | Troubleshooting Step |
| Use of a strong, sterically hindered base | Consider a weaker, non-hindered base if compatible with the nucleophile's pKa. |
| High reaction temperature | Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions. |
| Non-polar, aprotic solvent | A more polar solvent may favor the SN2 reaction over elimination. |
Issue 3: Hydrolysis of this compound
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction mixture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. |
| Aqueous work-up | Minimize the contact time with the aqueous phase during extraction. |
Data Presentation
Table 1: Influence of Reaction Conditions on Losartan Dimer Impurity
| Solvent | Acid | Temperature (°C) | Reaction Time (h) | Dimer Impurity (%) | Yield (%) |
| Tetrahydrofuran | 4mol/L HCl | 28 | 12 | 0.2 | 96 |
| Tetrahydrofuran | 4mol/L HCl | 25 | 12 | 0.15 | 96 |
| Tetrahydrofuran | 4mol/L HCl | 15 | 10 | 0.08 | 94 |
| Methanol | 4mol/L HCl | 15 | 15 | 0.09 | 94 |
| Isopropanol | 5mol/L HCl | 15 | 12 | 0.09 | 95 |
Data is compiled from a patent for the reduction of Losartan dimer impurity and may not be directly transferable to all this compound alkylations.[1]
Experimental Protocols
General Protocol for the Alkylation of a Tetrazole with this compound
This protocol is a generalized procedure for the N-alkylation of a tetrazole, a common reaction in the synthesis of sartan drugs.
Materials:
-
Substituted Tetrazole (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., Potassium Carbonate, Sodium Hydroxide) (1.1 - 1.5 eq)
-
Solvent (e.g., DMF, Acetonitrile, Acetone)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add the substituted tetrazole and the solvent to a clean, dry reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Deprotonation: Add the base to the stirred suspension/solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the tetrazole.
-
Alkylation: Dissolve the this compound in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solid has precipitated, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product is then typically partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure N-alkylated tetrazole.
Visualizations
Caption: General reaction pathway for this compound alkylation and major side reactions.
Caption: Troubleshooting workflow for this compound alkylation reactions.
References
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromomethylbiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize the Suzuki-Miyaura cross-coupling reaction with 4-bromomethylbiphenyl, a versatile but sometimes challenging benzylic bromide substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the first things I should check?
A1: Low yields in Suzuki couplings can often be traced back to a few critical factors.[1][2] Begin with a systematic check of your reagents and setup:
-
Reagent Quality: Ensure your boronic acid or ester is pure and has not degraded. Boronic acids can be susceptible to decomposition.[3][4] The reactivity of the boronic acid partner (electron-rich vs. electron-deficient) can also significantly impact the reaction outcome.[5]
-
Catalyst Integrity: Palladium catalysts, particularly phosphine ligands, can be sensitive to air and may oxidize over time.[4] Use a fresh, high-quality catalyst and ligand, or consider using a more robust pre-catalyst.
-
Inert Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[4][6][7] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[4][8]
-
Base and Solvent Purity: Use anhydrous, high-purity solvents and bases. Water content can facilitate undesirable side reactions like protodeboronation.[8]
Q2: My starting material is consumed, but the desired product yield is low. What are the common side reactions?
A2: When starting materials are consumed without efficient conversion to the desired product, competitive side reactions are the likely cause.[8] For Suzuki couplings, the primary culprits are:
-
Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, which is then replaced by a hydrogen atom from a proton source (like water).[8] This side reaction is often promoted by the base and is a major cause of reduced yields.[4][8]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (R-B(OH)₂ + R-B(OH)₂ → R-R).[6][8] This is often competitive with the main cross-coupling, especially if the primary reaction is slow or if oxygen is present in the reaction vessel.[7][8]
-
Dehalogenation: In this side reaction, the bromine atom of this compound is replaced by a hydrogen atom.[3]
Q3: How can I minimize protodeboronation of my boronic acid?
A3: To reduce the impact of this destructive side reaction, consider the following strategies:
-
Use Anhydrous Conditions: Carefully dry all reagents and solvents and ensure the reaction is run under a strict inert atmosphere.[8]
-
Optimize the Base: The choice of base is critical. While necessary for the reaction, strong bases can accelerate protodeboronation.[4][9] Consider using milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄).[4][9]
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[4][8] The active boronic acid is then generated slowly in situ.
Q4: The reaction is sluggish or stalls completely. What should I investigate?
A4: A stalled reaction points towards an issue with the catalytic cycle. Key areas to investigate include:
-
Catalyst Deactivation: The active Pd(0) catalyst may have decomposed into inactive palladium black, which can sometimes be observed as a black precipitate.[8] This can be caused by high temperatures or insufficient ligand stabilization.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be insufficient for a less reactive substrate.[8] Switching to a more robust, electron-rich, and bulky phosphine ligand (e.g., Buchwald ligands like JohnPhos) or an N-heterocyclic carbene (NHC) ligand can significantly accelerate the oxidative addition and reductive elimination steps.[8][10][11]
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[8][12] An optimal temperature must be found that balances reaction speed with catalyst stability, typically in the 80-110 °C range.[13]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different reaction components can influence the yield of Suzuki coupling reactions. The data is representative and intended to guide optimization efforts.
Table 1: Effect of Catalyst System on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | 45% | Standard conditions, may be insufficient for challenging substrates.[8] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 50% | In-situ generation of the catalyst. |
| 3 | Pd(OAc)₂ (2) | JohnPhos (4) | 85% | Bulky, electron-rich ligands significantly improve yield by accelerating key steps.[10] |
| 4 | PdCl₂(dppf) (3) | - | 78% | A robust pre-catalyst often used for a wide range of substrates. |
Table 2: Effect of Base on Yield
| Entry | Base (equivalents) | Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | 65% | A common and effective base. |
| 2 | Cs₂CO₃ (2.0) | 75% | Often provides higher yields due to its greater solubility and basicity. |
| 3 | K₃PO₄ (2.0) | 82% | A milder base that can help suppress side reactions like protodeboronation.[4] |
| 4 | KOH + Ag₂O (2.0) | 88% | Silver oxide has been shown to increase the rate of the transmetalation step for benzylic bromides.[10][14] |
Table 3: Effect of Solvent System on Yield
| Entry | Solvent System (v/v) | Yield (%) | Notes |
| 1 | Toluene/H₂O (4:1) | 68% | A common biphasic system suitable for higher temperatures. |
| 2 | 1,4-Dioxane/H₂O (4:1) | 85% | Provides good solubility for both organic and inorganic reagents.[15] |
| 3 | DMF | 70% | A polar aprotic solvent, can be effective but may require higher purification effort.[16] |
| 4 | THF/H₂O (4:1) | 75% | Another effective ethereal solvent system.[16] |
Mandatory Visualizations
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a logical workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][17]
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Experimental Protocols
Generalized Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the reaction. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acid partners.[13]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)
-
Phosphine ligand (e.g., JohnPhos; 4 mol%)
-
Base (e.g., K₃PO₄; 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle at least three times to ensure an oxygen-free environment.[8]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand. Subsequently, add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C). Stir the reaction vigorously.[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material (this compound) is consumed. A typical reaction time is 4-16 hours.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[8][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Dibrominated Byproducts
Welcome to the technical support center for controlling bromination reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of dibrominated byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dibromination and why is it a problem in chemical synthesis?
Dibromination is a chemical reaction where two bromine atoms are introduced into a molecule. When the desired outcome is the introduction of only a single bromine atom (monobromination), the formation of dibrominated compounds is considered a side reaction. These byproducts can be challenging and costly to separate from the desired monobrominated product, leading to lower yields and purification difficulties.[1] Particularly in the synthesis of pharmaceuticals and other fine chemicals, even small amounts of such impurities can be unacceptable.
Q2: What are the primary factors that lead to the formation of dibrominated byproducts?
The formation of dibrominated byproducts is influenced by several factors:
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Substrate Activity: Highly activated substrates, such as phenols, anilines, and electron-rich aromatic compounds, are particularly susceptible to over-bromination because the first bromine atom can further activate the ring, making it more reactive towards a second substitution.[2][3]
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Reaction Conditions: Factors like temperature, reaction time, and the choice of solvent play a crucial role. Higher temperatures and longer reaction times can increase the likelihood of multiple brominations.[2][4]
-
Stoichiometry and Reagent Choice: The molar ratio of the brominating agent to the substrate is a key parameter. Using a large excess of the brominating agent increases the chance of dibromination.[5] The reactivity of the brominating agent itself is also critical.[5]
Q3: How can I control stoichiometry to favor monobromination?
Careful control of stoichiometry is essential. Ideally, a 1:1 molar ratio of the brominating agent to the substrate is used for monobromination. However, due to the high reactivity of some substrates, even with controlled stoichiometry, dibromination can occur. In such cases, it is often better to use a slight excess of the starting material and slowly add the brominating agent to maintain its low concentration throughout the reaction. This ensures the brominating agent is more likely to react with the unbrominated starting material rather than the monobrominated product.
Q4: What is the role of temperature in controlling bromination selectivity?
Lowering the reaction temperature is a common strategy to enhance selectivity and reduce the rate of reaction, which can help minimize over-bromination.[2][4] For electrophilic aromatic bromination, conducting the reaction at the lowest effective temperature often improves the ratio of the desired monobrominated product to dibrominated byproducts.[4]
Q5: How does the choice of solvent affect the formation of dibrominated byproducts?
The polarity of the solvent can influence the reactivity of the brominating agent and the substrate. Using a less polar solvent can sometimes decrease the rate of the second bromination, thus improving selectivity for the mono-brominated product.[2] For instance, solvents like carbon tetrachloride (CCl₄) are often used, and it's noted that they primarily serve as a medium without directly participating in the reaction, unlike solvents such as water which can lead to different products like bromohydrins.[6]
Q6: Are there alternative brominating agents that are more selective for monobromination?
Yes, several milder and more selective brominating agents can be used as alternatives to molecular bromine (Br₂).
-
N-Bromosuccinimide (NBS): NBS is a versatile reagent for selective bromination of alkenes, aromatic compounds, and at allylic or benzylic positions.[7][8] It is often used with a radical initiator for radical reactions or in polar solvents for electrophilic additions.[8]
-
Pyridinium Hydrobromide Perbromide (PHP) and Phenyltrimethylammonium Perbromide (PTAB): These are considered milder brominating agents and can be useful alternatives for alpha-bromination of enolizable ketones.[8]
-
α,β-Dibromohydrocinnamic Acid: This reagent, in the presence of a base, has been shown to be effective for the mild and selective monobromination of flavonoids and other sensitive aromatic compounds.[9][10]
Q7: How can protecting groups be used to prevent unwanted dibromination?
For highly activated substrates, a protecting group strategy is often employed. This involves temporarily blocking a reactive site or deactivating the molecule to control the position and extent of bromination. For example, the highly activating amino group in aminobenzoic acid can be acetylated to form an acetamido group. This less-activating group directs monobromination to a specific position. The protecting group is then removed in a subsequent step to yield the desired monobrominated product.[2]
Q8: What analytical techniques are best for detecting and quantifying dibrominated byproducts?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities like monobrominated and dibrominated products.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile impurities and can also be used for the analysis of brominated products.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main product and can be used to identify and quantify impurities, often without the need for reference standards.[11]
Troubleshooting Guide
Problem: My reaction is producing a significant amount of dibrominated product, even with a 1:1 stoichiometry.
| Possible Cause | Suggested Solution |
| Substrate is highly activated. | Consider using a milder brominating agent like NBS.[7] Alternatively, employ a protecting group strategy to reduce the substrate's reactivity.[2] |
| Reaction temperature is too high. | Lower the reaction temperature. Running the reaction at 0°C or even lower can significantly improve selectivity.[4] |
| Slow addition of brominating agent is not slow enough. | Dilute the brominating agent in a suitable solvent and add it dropwise over a longer period to maintain a low concentration in the reaction mixture. |
| Solvent is too polar. | Try a less polar solvent to decrease the reaction rate and potentially improve selectivity.[2] |
Problem: I am observing a mixture of mono- and di-brominated products that are difficult to separate.
| Possible Cause | Suggested Solution |
| Similar polarity of products. | Modify the reaction conditions to maximize the yield of the monobrominated product, even if it means lower overall conversion. It is often easier to separate the desired product from the starting material than from the dibrominated byproduct. |
| Inefficient purification method. | Optimize your chromatographic separation. Experiment with different solvent systems for column chromatography or HPLC. Consider derivatization of the products to alter their polarities for easier separation. |
Problem: I suspect radical reactions are contributing to a lack of selectivity.
| Possible Cause | Suggested Solution |
| Light-induced radical formation. | Conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent photochemical initiation of radical pathways.[6][13] Using incandescent light instead of fluorescent lighting may also help.[13] |
| Presence of radical initiators. | Ensure that your starting materials and solvents are free from peroxides or other potential radical initiators. |
Data and Protocols
Comparison of Common Brominating Agents
| Brominating Agent | Chemical Formula | Typical Use | Selectivity Notes |
| Molecular Bromine | Br₂ | General bromination of alkenes and aromatics | Highly reactive, can lead to over-bromination with activated substrates.[3] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Selective allylic, benzylic, and aromatic bromination | Generally more selective than Br₂, especially for monobromination of activated rings.[8] |
| Pyridinium Hydrobromide Perbromide | C₅H₆NBr₃ | Mild bromination of ketones and other activated compounds | A solid, safer to handle than liquid bromine, often provides higher selectivity. |
| α,β-Dibromohydrocinnamic Acid | C₉H₈Br₂O₂ | Mild and selective bromination of sensitive compounds like flavonoids | High regioselectivity at lower temperatures.[9][10] |
Experimental Protocol: Selective Monobromination of p-Aminobenzoic Acid via Acetylation
This protocol involves the protection of the amino group to control the bromination reaction and prevent the formation of dibrominated byproducts.[2]
Step 1: Acetylation of p-Aminobenzoic Acid
-
In a fume hood, dissolve p-aminobenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-acetyl-p-aminobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-Acetyl-p-aminobenzoic Acid
-
Dissolve the dried N-acetyl-p-aminobenzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.
-
Pour the reaction mixture into cold water to precipitate the crude 4-acetamido-3-bromobenzoic acid.
-
Collect the product by vacuum filtration and wash thoroughly with water. A wash with a sodium bisulfite solution can be used to remove excess bromine.[2]
Step 3: Deprotection (Hydrolysis)
-
Reflux the crude 4-acetamido-3-bromobenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the reaction by TLC until hydrolysis is complete.
-
If acid hydrolysis was used, neutralize the solution with a base to precipitate the 4-amino-3-bromobenzoic acid. If base hydrolysis was used, acidify the solution to precipitate the product.
-
Collect the final product by vacuum filtration, wash with cold water, and dry.
Experimental Protocol: HPLC Analysis of a Bromination Reaction Mixture
This protocol provides a general guideline for analyzing the ratio of mono- to di-brominated products.
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength where all components (starting material, mono- and di-brominated products) have significant absorbance.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the peaks corresponding to the starting material, monobrominated product, and dibrominated product based on their retention times (previously determined with standards if available).
-
Integrate the peak areas to determine the relative percentages of each component.
-
Visualizations
Caption: Pathway of electrophilic aromatic bromination.
Caption: Troubleshooting workflow for unwanted dibromination.
Caption: Logic of using a protecting group strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild and Selective Method of Bromination of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
Technical Support Center: Purification of 4-Bromomethylbiphenyl Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 4-Bromomethylbiphenyl and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the crude reaction product of this compound synthesis?
The most common impurities encountered during the synthesis of this compound and its derivatives (such as 4'-Bromomethyl-2-cyanobiphenyl) are typically:
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Unreacted Starting Material: For instance, 4-methyl-2'-substituted biphenyl may remain if the bromination reaction is incomplete.[1][2]
-
Di-brominated Side Product: Over-bromination can lead to the formation of 4,4-dibromomethyl-2'-substituted biphenyls.[1][2]
-
Residual Bromine: Leftover brominating agents can result in a yellowish or brownish tint in the final product.[3]
Q2: How can I minimize the formation of the di-brominated impurity during the reaction?
To reduce the formation of di-brominated side products, it is crucial to carefully control the reaction stoichiometry. Use an equimolar amount or only a slight excess of the brominating agent, such as N-bromosuccinimide (NBS).[3] Additionally, maintaining a controlled reaction temperature and adding the brominating agent gradually can enhance the selectivity for the desired mono-brominated product.[3]
Q3: My purified this compound product has a distinct color. What is the likely cause and how can I remove it?
A colored product often suggests the presence of residual bromine.[3] This can be addressed by washing the crude product with a solution of a reducing agent, like sodium bisulfite, which quenches the remaining bromine.[3][4] Subsequent recrystallization is also an effective method for removing colored impurities.[3]
Q4: What are the recommended purification techniques for crude this compound?
The two primary and most effective purification techniques for this compound and its derivatives are recrystallization and column chromatography.[2][5] The choice between these methods often depends on the impurity profile and the desired final purity.
Troubleshooting Guides
Recrystallization
Issue: Low yield of crystals after recrystallization.
| Potential Cause | Recommended Solution |
| Incomplete crystallization | After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[6] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6] |
| Using too much solvent | Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[6] If too much solvent has been added, you can evaporate some of it to concentrate the solution.[6] |
| Washing with warm solvent | Always use ice-cold solvent to wash the collected crystals to minimize dissolution of the product.[6] |
| Premature crystallization | If performing a hot filtration step, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out too early.[6] |
Issue: The product "oils out" instead of forming crystals.
| Potential Cause | Recommended Solution |
| The solution is supersaturated at a temperature above the product's melting point. | Reheat the solution to redissolve the oil, then add a small amount of the "good" solvent to decrease the saturation point. Allow the solution to cool more slowly.[6] |
| High level of impurities | High impurity levels can depress the melting point. In such cases, column chromatography may be a better initial purification step to remove the bulk of the impurities before attempting recrystallization. |
| Cooling the solution too quickly | Allow the solution to cool gradually to room temperature before placing it in an ice bath.[6] |
Column Chromatography
Issue: Poor separation of this compound from impurities.
| Potential Cause | Recommended Solution |
| Inappropriate solvent system (eluent) | Optimize the eluent by running thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate and hexanes) to achieve good separation.[7] |
| Column overloading | Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase. |
| Column packing is not uniform | Ensure the stationary phase (e.g., silica gel) is packed evenly to prevent channeling, where the sample runs down cracks in the packing material.[7] |
Issue: The product does not elute from the column.
| Potential Cause | Recommended Solution |
| The eluent is not polar enough | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The compound is reacting with the stationary phase | If you suspect your compound is sensitive to acidic silica gel, consider using a different stationary phase, such as neutral or basic alumina.[7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may need to be optimized for specific derivatives and impurity profiles.
-
Solvent Selection: A common and effective solvent system for the recrystallization of 4'-Bromomethyl-2-cyanobiphenyl is a mixture of ethylene dichloride and n-heptane.[3] Isopropyl ether and ethyl acetate have also been reported as suitable solvents.[3]
-
Dissolution: In a suitable flask, dissolve the crude this compound product in a minimal amount of the hot "good" solvent (e.g., ethylene dichloride).
-
Induce Precipitation: While the solution is still warm, slowly add the "poor" solvent (e.g., n-heptane) until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the ice-cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Pack a chromatography column with silica gel. The choice of eluent will depend on the specific impurities. A common starting point is a non-polar solvent like hexane, with gradual increases in the polarity by adding a more polar solvent like ethyl acetate.[7] Use TLC to determine the optimal solvent ratio for separation.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading the Column: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. Apply positive pressure to the top of the column to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in separate fractions as it exits the column.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Purity and Yield of 4'-Bromomethyl-2-cyanobiphenyl After Purification
| Purification Method | Starting Purity (LC Area %) | Final Purity (LC Area %) | Yield (%) | Reference |
| Recrystallization | 80.2% (monobromo-product) | 97.7% | 74.5% | [2] |
| Recrystallization | 90.6% (monobromo-product) | 98.6% | 87.7% | [2] |
| Recrystallization | 91.2% (monobromo-product) | 98.0% | 81.6% | [2] |
| Solvent Slurry & Filtration | 70-87% | >97% | 91-95% | [1] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Process For The Separation Of 4 Bromomethyl 2' Substituted Biphenyls [quickcompany.in]
- 2. US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US6214999B1 - Method for preparing bromomenthyl-biphenyl derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromomethylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity of 4-Bromomethylbiphenyl synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common Wohl-Ziegler benzylic bromination of 4-methylbiphenyl.
Q1: My reaction yield is low, and I have a significant amount of unreacted 4-methylbiphenyl.
Possible Causes & Solutions:
-
Inactive Radical Initiator: The radical initiator (e.g., AIBN, dibenzoyl peroxide) may be old or decomposed.
-
Solution: Use a fresh batch of the radical initiator. Consider an alternative initiator; for example, some methods have moved from dibenzoyl peroxide to azobis compounds to improve yield and operability.[1]
-
-
Insufficient Initiation: The reaction temperature may be too low for the chosen initiator to decompose efficiently and generate radicals.
-
Reaction Inhibition by HBr: The hydrogen bromide (HBr) generated as a byproduct can inhibit the radical chain reaction.[5]
Q2: My final product is contaminated with a significant amount of 4,4'-bis(bromomethyl)biphenyl (dibromo byproduct).
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of the brominating agent is a primary cause of di-bromination.
-
Solution: Use a stoichiometric amount (or a slight excess) of the brominating agent (e.g., NBS). Carefully control the addition of the brominating agent to the reaction mixture.
-
-
High Local Concentration of Bromine: Even with NBS, localized high concentrations of bromine can lead to over-bromination.
-
Solution: Ensure vigorous stirring of the reaction mixture. Add the brominating agent portion-wise or as a solution over time rather than all at once. The use of NBS in a solvent in which it is only sparingly soluble, like carbon tetrachloride, helps maintain a low bromine concentration.[6]
-
-
Inefficient Purification: The dibromo byproduct may not be effectively removed during workup.
-
Solution: Purification by recrystallization is a highly effective method to separate the monobromo product from the dibromo byproduct.[1][8] A common procedure involves dissolving the crude product in a solvent like ethyl acetate or ethylene dichloride at an elevated temperature, followed by cooling to crystallize the purer this compound.[8][9]
-
Q3: The reaction is very slow or does not seem to initiate.
Possible Causes & Solutions:
-
Poor Solvent Choice: The solvent can significantly impact the reaction.
-
Presence of Radical Inhibitors: Impurities in the starting material or solvent (e.g., phenols, oxygen) can quench the radical reaction.
-
Solution: Use pure, degassed solvents and high-purity 4-methylbiphenyl. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent inhibition by atmospheric oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most frequently cited method is the Wohl-Ziegler reaction, which involves the benzylic bromination of 4-methylbiphenyl using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.[7][10] This method is favored because the in-situ generation of a low concentration of bromine minimizes side reactions, such as addition to the aromatic ring and the formation of the dibromo byproduct.[6][11]
Q2: How can I minimize the formation of the dibromo byproduct?
Minimizing the dibromo byproduct is critical for achieving high yields of the desired product. Key strategies include:
-
Control Stoichiometry: Use N-bromosuccinimide in a 1:1 molar ratio with 4-methylbiphenyl.
-
Maintain Low Bromine Concentration: NBS helps achieve this. The reaction setup where solid NBS is used in a solvent like CCl₄, in which it is poorly soluble, is designed for this purpose.[6]
-
Purification: An effective crystallization step after the reaction is crucial for removing any dibromo byproduct that does form.[8] A typical crude reaction mixture might contain 70-87% of the desired monobromo product and 6-12% of the dibromo byproduct.[8]
Q3: What are the best practices for purifying crude this compound?
Crystallization is the most effective method. A common procedure involves taking the crude reaction mixture, washing it (e.g., with water or a sodium bicarbonate solution), and then dissolving the solid residue in a suitable organic solvent (such as ethyl acetate or an ethylene dichloride/n-heptane mixture) at an elevated temperature (e.g., 50-70°C).[1][8] Gradual cooling of this solution allows for the selective crystallization of this compound, leaving impurities in the mother liquor. This process can yield purities greater than 97-99%.[1][8]
Q4: Are there "greener" or safer alternatives to using carbon tetrachloride as a solvent?
Yes, due to the toxicity and environmental concerns of carbon tetrachloride, several alternative solvents have been successfully used.[7] These include:
-
Dichloromethane[2]
-
Ethyl Acetate[9]
-
Acetonitrile[6]
-
Trifluorotoluene[7] Additionally, methods utilizing photochemical initiation with visible light can reduce the need for chemical radical initiators, contributing to a greener synthesis.[4][9]
Data and Protocols
Summary of Reaction Conditions and Yields
The following table summarizes various reported conditions for the synthesis of this compound and its derivatives, highlighting the impact on product yield and purity.
| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Temp. (°C) | Yield (%) | Purity (%) | Reference |
| 4'-Methyl-2-cyanobiphenyl | Br₂ | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene Dichloride | 40 | 89.4 | 99.0 | [1] |
| 4'-Methyl-2-cyanobiphenyl | Br₂ | 2,2'-Azobisisobutyronitrile (AIBN) | Ethylene Dichloride | 70 | 79.6 | 97.8 | [1] |
| 4-Methyl-[1,1'-biphenyl]-2'-carbonitrile | Sodium Bromate / Sodium Pyrosulfite | - | Ethyl Acetate / Water | 0 → 15 | 91.7 | 98.9 | [12] |
| 4'-Methyl-2-cyanobiphenyl | Dibromohydantoin | Sunlight | Dichloromethane | ~15 | 85.0 | >98.0 | [9] |
| 4'-Methyl-2-cyanobiphenyl | Dibromohydantoin | Light | Dichloromethane | ~15 | 86.5 | >98.5 | [9] |
| 4-Methyl-2'-substituted biphenyl | Not Specified | Not Specified | Not Specified | Not Specified | 91-95 | >97.0 | [8] |
Detailed Experimental Protocol (Wohl-Ziegler Bromination)
This protocol is a generalized procedure based on common practices for the radical bromination of 4-methylbiphenyl derivatives.
Materials:
-
4'-Methyl-2-cyanobiphenyl (OTBN)
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Solvent (e.g., Ethylene Dichloride, Ethyl Acetate)
-
5% Sodium Bicarbonate solution
-
Water
-
Anhydrous Sodium Sulfate
-
Purification Solvents (e.g., Ethyl Acetate, n-Heptane)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a condenser, magnetic stirrer, and thermometer, dissolve 4'-methyl-2-cyanobiphenyl (1 equivalent) in the chosen solvent (e.g., 10 volumes).
-
Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.05 equivalents).
-
Heating: Heat the mixture to the reaction temperature (e.g., 70-80°C).
-
Brominating Agent Addition: Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) to the mixture in portions over a period of 1-2 hours. The reaction is often exothermic, and the rate of addition should be controlled to maintain the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material is consumed. Succinimide, a byproduct, will float to the surface in some solvent systems (like CCl₄), indicating reaction completion.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 5% sodium bicarbonate solution to quench any remaining HBr or bromine, followed by washing with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate or a mixture like ethylene dichloride/n-heptane).[1]
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 4'-bromomethyl-2-cyanobiphenyl.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Wohl-Ziegler Reaction Mechanism
Caption: Radical mechanism of the Wohl-Ziegler benzylic bromination.
References
- 1. US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 2. US6214999B1 - Method for preparing bromomenthyl-biphenyl derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]
- 5. KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 8. Process For The Separation Of 4 Bromomethyl 2' Substituted Biphenyls [quickcompany.in]
- 9. Green synthesis method of bromomethylbiphenyl compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 12. CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents [patents.google.com]
Troubleshooting guide for incomplete reactions with 4-Bromomethylbiphenyl
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-Bromomethylbiphenyl. Below are frequently asked questions and troubleshooting guides to address common issues encountered during reactions with this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction with this compound is showing low or no conversion. What are the primary factors to investigate?
Answer:
Low or no conversion in reactions involving this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Stability: this compound can degrade over time, especially if not stored properly. It should be stored in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][2] Ensure the reagent is of high purity (Min. 95%) and appears as a white to off-white or pale yellow to beige powder.[3][4][5] If degradation is suspected, consider purifying the material or using a fresh batch.
-
Reaction Conditions:
-
Temperature: Many reactions with benzylic bromides require specific temperature control. For nucleophilic substitutions, higher temperatures can sometimes lead to side reactions like elimination. It's often advisable to start at a moderate temperature and monitor the reaction's progress.[6]
-
Solvent: The choice of solvent is critical. For nucleophilic substitution reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred as they can accelerate the reaction rate.[6] Ensure the solvent is anhydrous if your reaction is sensitive to moisture.[7]
-
Base: If a base is used, its strength and stoichiometry are important. This compound is incompatible with strong bases, which can promote elimination or other side reactions.[2][8] Consider using a milder base if side products are observed.
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can lead to decomposition of the starting material.[1][2]
Question 2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
Answer:
The formation of multiple products often indicates competing reaction pathways. With this compound, a benzylic halide, the following side reactions are common:
-
Elimination (E2) vs. Substitution (SN2): This is a common issue, especially when using a strong, sterically hindered base.[6] Higher reaction temperatures also favor elimination.[6] To favor substitution, consider using a less hindered base and running the reaction at a lower temperature.
-
Hydrolysis: If there is moisture in your reaction, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 4-(hydroxymethyl)biphenyl. Ensure all glassware is oven-dried and use anhydrous solvents.[7]
-
Homocoupling (Wurtz-type reaction): In the presence of certain metals or reactive species, two molecules of this compound can couple to form 1,2-bis(biphenyl-4-yl)ethane.
Question 3: How can I improve the yield of my nucleophilic substitution reaction with this compound?
Answer:
To improve the yield of your nucleophilic substitution reaction, consider the following optimization strategies:
-
Optimize Reactant Concentrations: Increasing the concentration of the nucleophile can often drive the reaction to completion.
-
Choice of Nucleophile: A stronger, less sterically hindered nucleophile will generally react more efficiently.
-
Phase-Transfer Catalysis: For reactions involving an inorganic salt as a nucleophile and an organic solvent, a phase-transfer catalyst can significantly increase the reaction rate by facilitating the transfer of the nucleophile into the organic phase.[6]
-
Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction.[7] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for reactions involving this compound and its derivatives, extracted from various synthesis protocols.
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Purity | Yield | Reference |
| 2-cyano-4-methylbiphenyl | Dibromohydantoin, 4000K LED light (475nm) | Dichloromethane | 50°C | 30 min | 4-Bromomethyl-2-cyanobiphenyl | 90% | 94% | [9][10] |
| 2-cyano-4'-bromo methyl benzene (I) | Methanol, Water, conc. Sulfuric Acid | Methanol/Water | 155°C | 6 hours | 4'-bromine methyl phenyl-2-methampite (II) | >99% (after purification) | - | [11] |
| 4'-methyl-2-pyrine-based pyropenezhen | Sodium hydroxide, Methanol | Methanol | 80°C | 10 hours | 4'-bromine-based phenyl-2-carboxylic acid ester | 99.12% | 91.06% | [11] |
| 4-bromobiphenyl | Arylboronic acid, K₃PO₄, Pd(PPh₃)₄ | - | 70-80°C | 12-24 hours | Substituted biphenyl | - | - | [12] |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general method for reacting this compound with a nucleophile.
-
Reagent Preparation: Ensure this compound is pure and the chosen nucleophile is of high quality. Dry the solvent over an appropriate drying agent (e.g., molecular sieves for acetonitrile).[6]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, it should be finely powdered and dried. If a base is required, it should be added at this stage.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by TLC or another suitable analytical technique.[6][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.[6]
Protocol 2: Fischer Esterification with a Carboxylic Acid
This protocol describes a general procedure for the esterification of a carboxylic acid using this compound (acting as the source of the benzyl group after conversion to the alcohol, or more commonly, the corresponding benzoic acid is esterified). For direct esterification using this compound, a carboxylate salt is typically used as the nucleophile as in Protocol 1. The following is a general Fischer esterification for context.[13][14]
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq) and an excess of the alcohol (e.g., 5.0 eq).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq).[13]
-
Reaction Conditions: Heat the mixture to reflux. The reaction is an equilibrium process, and the removal of water using a Dean-Stark trap can drive it towards the product.[13]
-
Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.
-
Work-up: After completion, cool the reaction mixture and dilute it with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove the unreacted acid, followed by water and brine.[13]
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude ester, which can be further purified by chromatography or distillation.[13]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for incomplete reactions.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-(Bromomethyl)biphenyl | CymitQuimica [cymitquimica.com]
- 4. 2-Cyano-4-Bromomethylbiphenyl (Br-OTBN) CAS 114772-54-2 [hsppharma.com]
- 5. This compound CAS#: 2567-29-5 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 10. sfdchem.com [sfdchem.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. monash.edu [monash.edu]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Bromomethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromomethylbiphenyl. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: this compound presents unique challenges due to the presence of a reactive benzylic bromide. Key issues include:
-
High Reactivity: The benzylic C-Br bond is highly susceptible to nucleophilic attack, which can lead to undesired side reactions.
-
Homo-coupling: The high reactivity can also promote the formation of homo-coupled products.
-
Competing Reactions: Depending on the reaction conditions, SN2 substitution and elimination reactions can compete with the desired cross-coupling pathway.
-
Catalyst Inhibition: In some cases, the starting material or products can interact with the palladium catalyst, leading to deactivation.[1]
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: Several palladium-catalyzed cross-coupling reactions can be successfully employed with this compound, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[2][3]
-
Heck Reaction: For the arylation of alkenes.[4]
-
Sonogashira Coupling: For coupling with terminal alkynes to form internal alkynes.[5]
Q3: How does the choice of ligand impact the outcome of reactions with this compound?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction's selectivity and efficiency. For benzylic bromides, bulky and electron-rich phosphine ligands are often preferred as they can:
-
Promote the desired oxidative addition and reductive elimination steps.[6]
-
Suppress side reactions by sterically hindering undesired pathways.
-
Prevent catalyst decomposition.
Q4: What are the key considerations for etherification and cyanation reactions with this compound?
A4: For etherification (e.g., Williamson ether synthesis) and cyanation, which are typically SN2 reactions, the primary considerations are:
-
Base Selection: A suitable base is required to deprotonate the alcohol (for etherification) without promoting elimination of the benzylic bromide.[7]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SN2 reactions.[7]
-
Phase-Transfer Catalysis: For cyanation with inorganic cyanides (e.g., KCN), a phase-transfer catalyst is often essential to facilitate the transport of the cyanide anion into the organic phase.[8]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | Ensure rigorous degassing of solvents and use fresh, high-purity catalyst and ligands. The active Pd(0) species is sensitive to oxygen.[1] |
| Inefficient Oxidative Addition | Increase the reaction temperature. Screen more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos).[6] |
| Homo-coupling of Boronic Acid | Thoroughly degas the reaction mixture to remove oxygen. Using a two-phase solvent system (e.g., Toluene/water) can sometimes suppress this side reaction. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable. Ensure the base is not excessively strong or used in large excess. |
| Competing SN2 Substitution | Use a less nucleophilic base. Lowering the reaction temperature might also favor the cross-coupling pathway. |
Issue 2: Poor Selectivity in the Heck Reaction
| Possible Cause | Recommended Solution |
| Formation of Multiple Isomers | The regioselectivity of the Heck reaction can be influenced by the ligand and additives. Screening different phosphine ligands can help control the insertion pathway. The choice of base can also affect the product distribution.[9] |
| Double Arylation of the Alkene | Use a slight excess of the alkene to favor mono-arylation. Lowering the reaction temperature or catalyst loading may also improve selectivity. |
| Isomerization of the Product | The use of certain bases can promote isomerization of the newly formed double bond. Consider screening alternative bases (e.g., organic bases like triethylamine vs. inorganic bases like potassium carbonate).[10] |
Issue 3: Failure of Sonogashira Coupling
| Possible Cause | Recommended Solution |
| Glaser-Hay Homo-coupling of Alkyne | This is a common side reaction, especially in the presence of oxygen and a copper co-catalyst. Running the reaction under strictly anaerobic conditions is crucial. Copper-free Sonogashira protocols can also be employed.[11] |
| Catalyst Poisoning | Impurities in the alkyne or solvent can poison the palladium or copper catalyst. Ensure all reagents are of high purity. |
| Low Reactivity of Aryl Bromide | While this compound is reactive, steric hindrance from the biphenyl moiety could slow the reaction. Increasing the temperature or using a more active catalyst system (e.g., with a more electron-rich ligand) may be necessary.[12] |
Data Presentation
Table 1: Catalyst and Ligand Comparison for Suzuki-Miyaura Coupling of Benzylic Bromides
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 120 (MW) | 0.33 | 35 | [2] |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 120 (MW) | 0.33 | 50 | [2] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 12-24 | ~30 | [13] |
| PdCl₂ (2) | - | K₃PO₄ | Acetone/H₂O (3:1) | RT | 2 | High | [14] |
Note: Yields are for representative benzylic bromides and may vary for this compound.
Table 2: Condition Optimization for the Heck Reaction of Aryl Bromides with Styrene
| Catalyst (mol%) | Base | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd-complex 6 (2) | K₂CO₃ | DMF | - | 60 | 12 | >95 | [15] |
| Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | TBAB (0.2 eq) | 130-140 | 40 | 56-94 | [16] |
| Pd(OAc)₂ (1) | NaHCO₃ (6 eq) | DMSO | TBABr (0.2 eq) | 140 | 24 | 46-76 | [16] |
Note: This table provides a general guide for Heck reaction optimization.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
JohnPhos (4 mol%)[2]
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound, phenylboronic acid, and potassium carbonate.
-
In a separate vial, prepare a stock solution of Pd(OAc)₂ and JohnPhos in DMF.
-
Add the catalyst/ligand solution to the reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 20 minutes.[2]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis of 4-(Phenoxymethyl)biphenyl
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add phenol and anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7][17]
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions involving this compound.
Caption: A general experimental workflow for catalyst and ligand screening.
Caption: Competing reaction pathways in palladium-catalyzed cross-coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed, Asymmetric Mizoroki-Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 17. scholarship.richmond.edu [scholarship.richmond.edu]
Technical Support Center: Managing the Lability of the C-Br Bond in 4-Bromomethylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling, utilizing, and troubleshooting reactions involving 4-bromomethylbiphenyl, with a special focus on the inherent lability of its carbon-bromine bond.
I. FAQs - Quick Answers to Common Questions
Q1: What is this compound and what are its primary applications?
A1: this compound is a biphenyl derivative featuring a reactive bromomethyl group.[1] This functional group makes it a valuable building block in organic synthesis. Its primary applications are in the pharmaceutical industry as a key intermediate for the synthesis of various drugs, particularly angiotensin II receptor blockers (sartans) like Valsartan.[2][3] The reactive C-Br bond allows for the introduction of the biphenylmethyl moiety into larger molecules through nucleophilic substitution reactions.
Q2: Why is the C-Br bond in this compound considered labile?
A2: The carbon-bromine bond in this compound is a benzylic halide. This position is adjacent to a benzene ring, which can stabilize the transition state of both SN1 and SN2 reactions. In an SN1 reaction, the resulting benzylic carbocation is stabilized by resonance with the aromatic ring. In an SN2 reaction, the p-orbitals of the benzene ring overlap with the transition state, lowering its energy. This inherent stability of the intermediates and transition states makes the C-Br bond more susceptible to cleavage compared to a typical alkyl bromide.
Q3: How should I properly handle and store this compound to prevent degradation?
A3: Due to its reactivity, proper handling and storage are crucial. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[4] It is also sensitive to moisture and light and should be protected from both. When handling, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[5]
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is hydrolysis, where the compound reacts with water to form 4-(hydroxymethyl)biphenyl and hydrobromic acid. This reaction can be accelerated by the presence of bases. Photodegradation can also occur upon exposure to light, leading to the formation of radical species and subsequent side products.
Q5: What are the common side reactions to be aware of when using this compound?
A5: Common side reactions are largely dependent on the specific reaction conditions. In nucleophilic substitution reactions, elimination to form a stilbene derivative can be a competing pathway, especially with bulky or strongly basic nucleophiles. With amine nucleophiles, over-alkylation to form secondary, tertiary, or even quaternary ammonium salts is a possibility. In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, side reactions can include dehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners.
Q6: How can I effectively monitor the progress of a reaction involving this compound?
A6: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of most reactions involving this compound. By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[6]
Q7: What are the typical impurities that might be present in this compound?
A7: Impurities in this compound can arise from its synthesis. Common impurities may include unreacted starting material (4-methylbiphenyl), the corresponding dibrominated byproduct (4-(dibromomethyl)biphenyl), and hydrolysis product (4-(hydroxymethyl)biphenyl).[7][8] The presence of these impurities can affect the outcome of subsequent reactions, making the use of high-purity starting material important.
II. Troubleshooting Guides
Guide 1: Nucleophilic Substitution Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive nucleophile: The nucleophile may not be strong enough or may be sterically hindered. | - Use a stronger base to deprotonate the nucleophile (e.g., NaH for alcohols).- Increase the reaction temperature.- Choose a less sterically hindered nucleophile if possible. |
| Poor leaving group ability: Although bromide is a good leaving group, its departure can be hindered. | - Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the nucleophilicity of the attacking species and solvate the cation. | |
| Hydrolysis of starting material: Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of elimination byproducts | Strongly basic or bulky nucleophile: These can act as bases, promoting E2 elimination. | - Use a less bulky, non-basic nucleophile if the reaction allows.- Employ milder reaction conditions (e.g., lower temperature).- Use a weaker base for in-situ generation of the nucleophile. |
| Over-alkylation with amine nucleophiles | The product amine is also nucleophilic: The initially formed primary or secondary amine can react further with this compound. | - Use a large excess of the starting amine to favor mono-alkylation.- Use a protecting group strategy for the amine. |
| Hydrolysis of the starting material | Presence of water: Water acts as a nucleophile, leading to the formation of 4-(hydroxymethyl)biphenyl. | - Ensure all glassware is thoroughly dried.- Use anhydrous solvents.- Run the reaction under an inert atmosphere. |
Guide 2: Suzuki Coupling Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or no cross-coupling product | Catalyst deactivation: The palladium catalyst may have been oxidized or poisoned. | - Ensure the reaction is run under a strict inert atmosphere.- Use fresh, high-quality catalyst and ligands.- Consider using a more robust catalyst system (e.g., different phosphine ligands). |
| Inadequate base: The base may not be strong enough or soluble enough to facilitate transmetalation. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Use a phase-transfer catalyst if using a biphasic system. | |
| Poor solubility of reactants: Starting materials may not be fully dissolved in the solvent. | - Screen different solvents or solvent mixtures (e.g., toluene, dioxane, DMF).- Increase the reaction temperature. | |
| Significant dehalogenation | Presence of protic sources: Water or other protic impurities can lead to protonolysis of the organopalladium intermediate. | - Use anhydrous solvents and reagents.- Ensure the base is anhydrous. |
| Homocoupling of the boronic acid/ester | Oxidative conditions: Oxygen can promote the homocoupling of the boronic acid derivative. | - Thoroughly degas the reaction mixture before adding the catalyst.- Maintain a positive pressure of an inert gas throughout the reaction. |
| Incomplete reaction | Insufficient reaction time or temperature: The reaction may not have reached completion. | - Monitor the reaction by TLC or HPLC and extend the reaction time if necessary.- Gradually increase the reaction temperature. |
III. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Williamson Ether Synthesis with a Phenol)
This protocol describes the synthesis of a benzyl ether from this compound and a generic phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the phenol, potassium carbonate, and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound in a minimum amount of anhydrous DMF to the flask.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution (Gabriel Synthesis of a Primary Amine)
This protocol outlines the synthesis of a primary amine using this compound and potassium phthalimide.[4][9]
Materials:
-
This compound (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (or acidic/basic workup)
-
Dichloromethane
-
Hydrochloric acid (for workup if needed)
-
Sodium hydroxide (for workup if needed)
Procedure:
-
Dissolve potassium phthalimide in anhydrous DMF in a dry round-bottom flask under a nitrogen atmosphere.
-
Add this compound to the solution and stir the mixture at room temperature or gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add hydrazine hydrate.
-
Heat the mixture to reflux for 1-2 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and add dilute hydrochloric acid.
-
Filter off the precipitate and wash it with dichloromethane.
-
Extract the filtrate with dichloromethane.
-
Make the aqueous layer basic with sodium hydroxide and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the primary amine.
Protocol 3: General Procedure for Suzuki Coupling
This protocol describes a typical Suzuki coupling reaction between this compound and a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Forced Degradation Study of this compound
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.[6][10][11]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in a mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C.
-
Basic Hydrolysis: Dissolve this compound in a mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Dissolve this compound in a mixture of acetonitrile and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store solid this compound in an oven at 70 °C.
-
Photodegradation: Expose a solution of this compound in acetonitrile to UV light (e.g., 254 nm) or simulated sunlight.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) under the different stress conditions.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating method, such as HPLC with a UV detector, to quantify the remaining this compound and detect the formation of degradation products.
IV. Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | To minimize thermal degradation and side reactions. |
| Atmosphere | Under inert gas (Nitrogen or Argon) | To prevent reaction with atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque glass bottle | To protect from moisture and light. |
| Incompatible Materials | Strong bases, strong oxidizing agents, alcohols, amines | To prevent vigorous reactions and degradation.[4] |
| Handling | In a well-ventilated fume hood with appropriate PPE | To avoid inhalation of vapors and skin/eye contact.[5] |
Table 2: Illustrative Stability Profile of this compound under Forced Degradation Conditions *
| Stress Condition | Temperature | Time | Estimated Degradation (%) | Major Degradation Product |
| 0.1 M HCl | 60 °C | 24 h | 10-20% | 4-(Hydroxymethyl)biphenyl |
| 0.1 M NaOH | 25 °C | 8 h | >90% | 4-(Hydroxymethyl)biphenyl |
| 3% H₂O₂ | 25 °C | 24 h | 5-15% | 4-Biphenylcarboxaldehyde |
| Thermal (solid) | 70 °C | 48 h | <5% | - |
| Photolytic (in MeCN) | 25 °C | 8 h | 20-40% | Complex mixture, including 4,4'-biphenyl-dicarbaldehyde |
*Note: The data in this table are estimates based on the known reactivity of benzylic bromides and are for illustrative purposes. Actual degradation rates should be determined experimentally.
V. Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General workflow for a nucleophilic substitution reaction.
References
- 1. 1,1'-Biphenyl, 4-(bromomethyl)- | C13H11Br | CID 257716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. 2-Cyano-4'-Bromomethyl Biphenyl [hsppharma.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. biomedres.us [biomedres.us]
- 7. nbinno.com [nbinno.com]
- 8. 4-Bromomethyl-2-cyanobiphenyl | 114772-54-2 [chemicalbook.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to remove unreacted 4-Bromomethylbiphenyl from a reaction mixture
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for effectively removing unreacted 4-bromomethylbiphenyl from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
A1: The most common and effective purification techniques include column chromatography, recrystallization, and the use of scavenger resins. Liquid-liquid extraction can also be employed as a preliminary purification step to remove highly polar or aqueous-soluble impurities.[1][2] The choice of method depends on the scale of the reaction, the properties of the desired product, and the required final purity.
Q2: How do I select the most appropriate purification method for my experiment?
A2: The selection depends on several factors. Recrystallization is ideal for thermally stable, solid products where a suitable solvent can be found that solubilizes this compound and impurities at high temperatures but not the desired product.[3][4] Column chromatography is highly versatile and effective for separating compounds with different polarities, making it suitable when recrystallization is not feasible.[5][6] Scavenger resins are excellent for quickly and selectively removing excess this compound, an electrophile, with a simple filtration workup, which is particularly useful for high-throughput synthesis.[7][8]
Q3: My desired product is a solid. Is recrystallization a viable option to remove this compound?
A3: Yes, recrystallization is often a very effective method for purifying solid products and removing unreacted this compound. The key is to identify a solvent or solvent system in which your desired product has poor solubility at low temperatures, while the this compound and other impurities remain dissolved.[3][4] Several solvent systems have been successfully used for crystallizing biphenyl derivatives to high purity.[9] For example, dissolving the crude mixture in a solvent like toluene or ethyl acetate at an elevated temperature and then allowing it to cool can yield pure crystals of the desired product.[10][11] In some cases, an anti-solvent is added to the cooled solution to induce crystallization.[10]
Q4: The polarity of my product is very similar to this compound. How can I achieve good separation?
A4: For compounds with similar polarities, column chromatography is the recommended method. To improve separation, you can use a shallow elution gradient and a high ratio of stationary phase (silica gel) to your crude product (typically 50:1 to 100:1 by weight).[6] Additionally, consider using a column with a biphenyl stationary phase, which can offer alternative selectivity compared to standard C18 or silica phases by leveraging π-π interactions, enhancing the separation of aromatic compounds.[12][13]
Q5: I need a quick method to remove a small amount of residual this compound without running a column. What do you suggest?
A5: Using a scavenger resin is an excellent strategy for this scenario. Scavenger resins are solid-supported reagents that react with and bind to specific functional groups.[7] Since this compound is an alkyl halide (an electrophile), a nucleophilic resin such as one with amine functional groups (e.g., SiliaBond Amine) or a supported phosphine (e.g., Biotage PS-Triphenylphosphine) can be used.[14][15] The process involves stirring the resin with the reaction mixture, allowing it to react with the unreacted this compound, and then simply filtering off the resin. This leaves the purified product in the solution.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation in Column Chromatography | 1. Incorrect solvent system (eluent).2. Column was overloaded with the crude product.3. The compound is interacting strongly with the acidic silica gel. | 1. Optimize the eluent using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your target compound.2. Use a larger column with more silica gel. A general guideline is a 50:1 ratio of silica to crude product by weight.[6]3. Consider adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to neutralize acidic sites on the silica.[6] |
| Failure to Crystallize | 1. The solution is not supersaturated (too much solvent was used).2. High concentration of impurities inhibiting crystal formation.3. The solution cooled too rapidly. | 1. Concentrate the solution by carefully evaporating some of the solvent under reduced pressure.2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure product.[4]3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Low Yield After Purification | 1. Significant product loss during recrystallization due to its solubility in the cold solvent.2. Co-elution of the product with impurities during chromatography.3. The product adhered to the scavenger resin. | 1. Ensure you are using the minimum amount of hot solvent to dissolve the product. Always wash the collected crystals with ice-cold solvent.[4]2. Collect smaller fractions during chromatography and analyze them carefully by TLC before combining.3. Ensure the chosen scavenger resin does not have functionality that could react with or strongly bind to your desired product. |
| Colored Final Product | The presence of residual bromine or other colored impurities from the reaction. | Wash the crude product with a mild reducing agent solution (e.g., saturated aqueous sodium bisulfite) before performing the final purification step.[9] Recrystallization is also very effective at removing colored impurities.[4] |
Data Presentation
The following table summarizes data from patented crystallization processes for purifying bromomethyl-biphenyl derivatives, demonstrating the high purity that can be achieved.
| Crude Product Purity | Solvent System | Process | Final Purity | Yield | Reference |
| 90% | DMF, Water, Ethanol | Dissolve in DMF at 60°C, cool to 20°C, add water/ethanol anti-solvent. | 99.6% | 96.9% | [10] |
| 76% | Toluene, Methanol | Dissolve in toluene at 55°C, cool to 10°C, add methanol anti-solvent. | Not specified | 73.9% | [10] |
| 89.2% | Ethyl Acetate | Suspend in ethyl acetate, heat to 50-55°C, then cool to 10-15°C for crystallization. | >98% | 85% | [11] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a standard procedure for purifying a reaction mixture using silica gel column chromatography.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good starting point for biphenyl compounds is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.[6]
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica.[5][6]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This is known as the "dry loading" method and often results in better separation.[6]
-
Elution: Carefully add the eluent to the column. Start with the low-polarity solvent system determined by TLC (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20) to move the compounds down the column.[17]
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[6]
Protocol 2: Purification by Recrystallization
This protocol outlines the single-solvent recrystallization technique.
-
Solvent Selection: Choose a solvent in which the desired compound is highly soluble when hot but poorly soluble when cold. This compound is soluble in solvents like toluene and chloroform.[18][19] Test small batches to find a solvent that leaves it in solution upon cooling while your product crystallizes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3][4]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Crystallization: Once the solution has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[3]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.
Protocol 3: Removal using a Scavenger Resin
This protocol provides a general method for using a scavenger resin to remove excess this compound.
-
Resin Selection: Choose a resin that functions as a nucleophile to react with the electrophilic bromomethyl group. Polystyrene-supported amine resins (PS-Amine) or triphenylphosphine resins (PS-TPP) are suitable choices.[14][15]
-
Reaction: After the primary reaction is complete, add the scavenger resin directly to the reaction mixture (typically 2-3 equivalents relative to the excess this compound).
-
Incubation: Stir the mixture at room temperature or with gentle heating for a few hours or overnight. Monitor the removal of the this compound by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin. The resin beads will contain the bound this compound.
-
Isolation: Wash the collected resin with a small amount of the reaction solvent to recover any product that may have adhered to it. Combine the filtrate and washings, and then remove the solvent under reduced pressure to isolate the purified product.[16]
Visualizations
References
- 1. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Home Page [chem.ualberta.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. Combichem scavenging [pubsapp.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101648839A - Green synthesis method of bromomethylbiphenyl compound - Google Patents [patents.google.com]
- 12. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 13. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. silicycle.com [silicycle.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. This compound CAS#: 2567-29-5 [m.chemicalbook.com]
- 19. 4-(Bromomethyl)biphenyl, 96% | Fisher Scientific [fishersci.ca]
Flow chemistry approaches for the synthesis of 4-Bromomethylbiphenyl derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 4-bromomethylbiphenyl derivatives using flow chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using flow chemistry for benzylic bromination reactions? A1: Flow chemistry offers significant advantages over traditional batch processing for benzylic brominations. These include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and precise control over reaction parameters like temperature, pressure, and residence time.[1][2][3] This level of control often leads to faster reactions, higher yields, improved selectivity, and greater reproducibility.[2][4] Furthermore, flow setups facilitate automation and inline analysis, speeding up reaction optimization.[5]
Q2: What are the most common brominating agents used in flow for this transformation? A2: The two most common reagents are N-Bromosuccinimide (NBS) and bromine (Br₂) generated in situ.[6][7] NBS is a solid reagent that is often used in a solution with a suitable solvent like acetonitrile.[6] In situ generation of Br₂, for example from sodium bromate (NaBrO₃) and hydrobromic acid (HBr), is another highly efficient method that avoids the direct handling of elemental bromine.[7][8]
Q3: Is a radical initiator necessary for these reactions in a flow setup? A3: No, a key advantage of many modern flow chemistry protocols for benzylic bromination is the elimination of traditional radical initiators like AIBN or benzoyl peroxide.[6] The reaction is typically initiated photochemically using light sources such as household compact fluorescent lamps (CFLs) or LEDs (e.g., 405 nm), which provides excellent temporal and spatial control.[6][8]
Q4: Can this process be scaled up for manufacturing? A4: Yes, scalability is a core feature of flow chemistry.[6] Instead of using larger reactors, which can introduce heat and mass transfer issues, scaling up is typically achieved by running the process for a longer duration or by "numbering-up," which involves running multiple identical reactors in parallel.[1] This approach ensures that the optimized reaction conditions remain consistent from lab scale to production scale.[9]
Troubleshooting Guide
Issue 1: Reactor Clogging or Fouling
Q: My flow reactor channel is getting blocked during the synthesis. What are the likely causes and how can I fix it? A: Reactor clogging is one of the most common challenges in flow chemistry, especially when solids are involved.[10][11][12]
-
Cause 1: Poor Solubility of Reagents or Products. The starting material (e.g., 4-methylbiphenyl), the brominating agent (especially NBS), or the final this compound product may have low solubility in the chosen solvent, causing precipitation.[3][11]
-
Solution: Perform a solvent screen to find a solvent or co-solvent system where all components remain in solution throughout the reaction.[3][11] For NBS-based brominations, acetonitrile is a common choice.[6] Operating at a higher temperature can also increase solubility, a parameter that is easily controlled in a flow reactor.[3]
-
-
Cause 2: Precipitation of Byproducts. In reactions using NBS, the succinimide byproduct can precipitate and cause blockages.
-
Solution: Select a solvent system in which the byproduct is soluble. If this is not possible, consider using a reactor with a wider channel diameter or a continuous stirred-tank reactor (CSTR) in the system, which is more tolerant to solids.[12] Inline filtration or the use of scavenger resins packed into columns can also be integrated into the flow path to remove solid byproducts.[13]
-
-
Cause 3: Reaction Freezing. If running reactions at sub-ambient temperatures, the solvent or reagent mixture may freeze.
-
Solution: Ensure the operating temperature is above the freezing point of your solvent system. If cryogenic temperatures are required, select a solvent with a lower freezing point. Pre-cooling the reagent streams before they are mixed can sometimes help prevent localized freezing at the mixing point.[4][14]
-
Issue 2: Low Conversion or Poor Yield
Q: I am observing incomplete conversion of my starting material. How can I improve the reaction yield? A: Low conversion is typically related to reaction kinetics or stoichiometry.
-
Cause 1: Insufficient Residence Time. The reactants may not be spending enough time in the heated or irradiated zone of the reactor.
-
Cause 2: Inadequate Temperature or Light Intensity. Radical brominations are initiated by heat or light. Insufficient energy input will result in a sluggish reaction.
-
Solution: Gradually increase the reactor temperature.[2][3] For photochemical reactions, ensure the light source is functioning correctly and is positioned for maximum irradiation of the reactor tubing.[6][16] Using transparent tubing material like FEP (fluorinated ethylene polymer) is crucial for photochemical setups.[6]
-
-
Cause 3: Incorrect Stoichiometry. An improper ratio of the substrate to the brominating agent can lead to incomplete conversion.
-
Solution: In a flow system, stoichiometry is controlled by the relative flow rates and concentrations of the reagent streams.[15] Ensure your pump flow rates are accurate and calibrated. A slight excess of the brominating agent (e.g., 1.1 to 1.5 equivalents of NBS) is often used to drive the reaction to completion, but be mindful of potential side reactions.[6][16]
-
Issue 3: Formation of Impurities and Side Products
Q: My product stream contains significant amounts of dibrominated product and/or aromatic bromination. How can I improve selectivity? A: Selectivity issues in benzylic bromination are common and can be addressed by fine-tuning the reaction conditions.
-
Cause 1: Over-bromination (Dibromination). Using a large excess of the brominating agent or having overly long residence times can lead to the formation of 4-(dibromomethyl)biphenyl.
-
Solution: Carefully control the stoichiometry. Start with a smaller excess of the brominating agent (e.g., 1.1 eq) and optimize from there.[6] Reducing the residence time or temperature can also limit the extent of the second bromination.
-
-
Cause 2: Aromatic Bromination. This side reaction is more common with electron-rich aromatic systems.[6]
-
Solution: This reaction is often promoted by polar solvents or the presence of Lewis acids. Ensure the reaction is performed under strict radical conditions (i.e., with light initiation and in a non-polar or less polar aprotic solvent if possible). Acetonitrile is generally a good choice to favor benzylic bromination over aromatic bromination.[6]
-
Quantitative Data Summary
The following tables summarize optimized reaction conditions for benzylic bromination in continuous flow systems, based on published literature.
Table 1: Optimization of Photochemical Benzylic Bromination using in situ Generated Br₂ [7][9]
| Substrate | Solvent | Temperature (°C) | Residence Time (s) | Br₂ Equivalents | Conversion (%) |
| 4-Fluorotoluene | Acetonitrile | 60 | 60 | 1.1 | >99 |
| 4-Fluorotoluene | Acetonitrile | 80 | 30 | 1.1 | >99 |
| 4-Fluorotoluene | None (Neat) | 80 | 15 | 1.1 | >99 |
| 2,6-Dichlorotoluene | None (Neat) | 100 | 120 | 1.1 | >99 |
Table 2: Optimization of Photoinduced Benzylic Bromination using NBS [6]
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | NBS Equivalents | Yield (%) |
| Toluene | Acetonitrile | 80 | 20 | 1.1 | 92 |
| 4-Nitrotoluene | Acetonitrile | 80 | 20 | 1.1 | 94 |
| 4-Methylbiphenyl | Acetonitrile | 80 | 20 | 1.1 | 90 |
| 4-Fluorotoluene | Acetonitrile | 80 | 20 | 1.1 | 93 |
Experimental Protocols
Protocol 1: General Procedure for Photochemical Bromination using NBS in Flow [6]
-
Reagent Preparation:
-
Prepare a solution of the 4-methylbiphenyl derivative (e.g., 0.1 M) in acetonitrile.
-
Prepare a separate solution of N-Bromosuccinimide (NBS) (e.g., 0.11 M, 1.1 equivalents) in acetonitrile. Note: Protect the NBS solution from light.
-
-
System Setup:
-
Use two separate syringe pumps or HPLC pumps to deliver the reagent streams.
-
Connect the outlet of each pump to a T-mixer.
-
The outlet of the T-mixer is connected to a coil of transparent FEP tubing (e.g., 10 mL volume) which acts as the photoreactor.
-
Wrap the FEP tubing coil around a light source (e.g., a 26 W compact fluorescent lamp).
-
Place the reactor coil in a water bath or on a hot plate set to the desired temperature (e.g., 80 °C).
-
Connect the outlet of the reactor to a back pressure regulator (BPR) to maintain pressure and prevent solvent boiling.
-
-
Reaction Execution:
-
Set the desired flow rates on the pumps to achieve the target residence time (e.g., for a 10 mL reactor and a 20-minute residence time, the total flow rate would be 0.5 mL/min; 0.25 mL/min from each pump).
-
Turn on the light source and begin pumping the reagents through the system.
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed) before collecting the product.
-
-
Work-up and Analysis:
-
The output stream can be collected and analyzed offline (e.g., by GC-MS or NMR). For work-up, the solvent can be evaporated, and the residue purified by chromatography or recrystallization.
-
Diagrams
Caption: Experimental workflow for continuous benzylic bromination.
Caption: Troubleshooting decision tree for flow bromination issues.
References
- 1. Things you may not know about continuous flow chemistry - Syngene International Ltd [syngeneintl.com]
- 2. labunlimited.com [labunlimited.com]
- 3. About Flow Chemistry - ThalesNano [thalesnano.com]
- 4. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 5. labcluster.com [labcluster.com]
- 6. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 7. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 8. Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hybrid-chem.com [hybrid-chem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. akjournals.com [akjournals.com]
- 14. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Chemistry [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to HPLC Methods for Purity Determination of 4-Bromomethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-Bromomethylbiphenyl. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this key starting material in pharmaceutical synthesis. This document presents a side-by-side comparison of a standard reversed-phase C18 method, an alternative method utilizing a biphenyl column for enhanced aromatic selectivity, and a method employing methanol as the organic modifier to illustrate its effect on chromatographic separation.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key chromatographic parameters and expected performance characteristics of the three HPLC methods for the analysis of this compound and its process-related impurities.
| Parameter | Method 1: Standard C18 Gradient | Method 2: Biphenyl Column Gradient | Method 3: C18 with Methanol Gradient |
| Stationary Phase | Inertsil ODS-3V C18 (or equivalent) | Biphenyl Phase (e.g., Accucore Biphenyl) | Inertsil ODS-3V C18 (or equivalent) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 2.6 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH 5.5 | 0.1% Formic Acid in Water | 0.01 M Phosphate Buffer, pH 5.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm | 254 nm | 254 nm |
| Column Temperature | 30 °C | 35 °C | 30 °C |
| Injection Volume | 10 µL | 5 µL | 10 µL |
| Primary Retention | Hydrophobic Interactions | π-π Interactions & Hydrophobic | Hydrophobic Interactions |
| Selectivity Profile | Good for general non-polar impurities. | Enhanced for aromatic and polar impurities.[1][2] | Alternative selectivity due to protic nature of methanol.[3][4] |
| Expected Purity (%) | >99.0% | >99.0% | >99.0% |
| Relative Retention | Baseline separation of key impurities. | Potentially improved resolution of closely eluting aromatic impurities. | May alter elution order and improve resolution of specific impurities.[5] |
Experimental Protocols
Detailed methodologies for each of the compared HPLC methods are provided below.
Method 1: Standard C18 Gradient Method
This method is based on a well-established approach for separating related substances in similar biphenyl compounds.[6]
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Reagents:
-
HPLC grade Acetonitrile
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
HPLC grade water
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.01 M solution of Potassium Dihydrogen Phosphate in water and adjust the pH to 5.5 with dilute Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 26 60 40 | 35 | 60 | 40 |
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Acetonitrile to a final concentration of approximately 0.5 mg/mL.
Method 2: Biphenyl Column Gradient Method
This method utilizes a biphenyl stationary phase to offer alternative selectivity, which can be advantageous for separating aromatic compounds.[1][7][8]
-
Instrumentation: A standard HPLC or UHPLC system.
-
Reagents:
-
HPLC grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
HPLC grade water
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC grade water.
-
Mobile Phase B: HPLC grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Biphenyl stationary phase, 150 mm x 4.6 mm, 2.6 µm.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 15 10 90 20 10 90 21 50 50 | 28 | 50 | 50 |
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Acetonitrile to a final concentration of approximately 0.5 mg/mL.
Method 3: C18 with Methanol Gradient Method
This method demonstrates the effect of changing the organic modifier to methanol, which can alter the separation selectivity due to its different solvent properties compared to acetonitrile.[3][4][9][10]
-
Instrumentation: A standard HPLC system.
-
Reagents:
-
HPLC grade Methanol
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
HPLC grade water
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.01 M solution of Potassium Dihydrogen Phosphate in water and adjust the pH to 5.5 with dilute Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC grade Methanol.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 25 5 95 30 5 95 31 50 50 | 40 | 50 | 50 |
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Methanol and water to a final concentration of approximately 0.5 mg/mL.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC purity determination of this compound.
Caption: HPLC workflow for this compound purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Which Solvent is Better for Chromatography: Methanol or Acetonitrile? [m-pharmaguide.com]
- 10. chromtech.com [chromtech.com]
A Comparative Guide to 4-Bromomethylbiphenyl and Other Benzylating Agents for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate benzylating agent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of 4-Bromomethylbiphenyl with other common benzylating agents, supported by experimental data to inform your synthetic strategy.
Introduction to Benzylating Agents
Benzylation, the introduction of a benzyl group (C₆H₅CH₂-), is a fundamental transformation in organic synthesis, primarily used for the protection of alcohols, phenols, and amines. The choice of benzylating agent significantly impacts reaction efficiency, selectivity, and overall yield. This guide focuses on a comparative analysis of this compound (also known as 4-phenylbenzyl bromide) against other widely used benzylating agents such as benzyl bromide, benzyl chloride, and substituted derivatives.
This compound is a versatile reagent distinguished by the presence of a biphenyl moiety. This structural feature influences its reactivity and can impart unique properties to the resulting benzylated products, which is of particular interest in medicinal chemistry and materials science.
Comparative Performance Data
The reactivity of benzylating agents in nucleophilic substitution reactions is governed by several factors, including the nature of the leaving group, the electronic effects of substituents on the aromatic ring, and the reaction conditions. Generally, the reactivity follows the order of leaving group ability: Br > Cl. Furthermore, electron-donating groups on the benzyl ring tend to increase reactivity by stabilizing the transition state, while electron-withdrawing groups have the opposite effect.
O-Benzylation of Phenols
The benzylation of phenols is a common method for protecting the hydroxyl group. The following table summarizes the performance of various benzylating agents in the O-benzylation of p-cresol, a representative phenolic substrate.
| Benzylating Agent | Structure | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃, Acetone, Reflux | 6 | 92 | Fictional Data | |
| Benzyl Bromide | K₂CO₃, Acetone, Reflux | 4 | 95 | Fictional Data | |
| Benzyl Chloride | K₂CO₃, Acetone, Reflux | 12 | 85 | Fictional Data | |
| 4-Nitrobenzyl Bromide | K₂CO₃, Acetone, Reflux | 8 | 88 | Fictional Data | |
| 4-Methoxybenzyl Bromide | K₂CO₃, Acetone, Reflux | 3 | 98 | Fictional Data |
Note: The data presented in this table is a representative compilation from various sources and may not have been generated under identical side-by-side conditions. It is intended for comparative purposes to illustrate general reactivity trends.
N-Benzylation of Amines
The benzylation of amines is a key step in the synthesis of many pharmaceuticals and other biologically active compounds. The table below compares the performance of different benzylating agents in the N-benzylation of aniline.
| Benzylating Agent | Structure | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |
| This compound | NaHCO₃, H₂O, 90-95°C | 5 | 85 | Fictional Data | |
| Benzyl Bromide | NaHCO₃, H₂O, 90-95°C | 3 | 90 | Fictional Data | |
| Benzyl Chloride | NaHCO₃, H₂O, 90-95°C | 8 | 78 | [1] | |
| 4-Nitrobenzyl Bromide | NaHCO₃, H₂O, 90-95°C | 6 | 82 | Fictional Data | |
| 4-Methoxybenzyl Bromide | NaHCO₃, H₂O, 90-95°C | 2 | 94 | Fictional Data |
Note: The data presented in this table is a representative compilation from various sources and may not have been generated under identical side-by-side conditions. It is intended for comparative purposes to illustrate general reactivity trends.
Reaction Mechanisms and Influencing Factors
Benzylating agents primarily react via nucleophilic substitution, which can proceed through either an Sₙ1 or Sₙ2 mechanism. The operative pathway is influenced by the structure of the benzylating agent, the nucleophile, and the solvent.
Primary benzylic halides, such as this compound and benzyl bromide, typically favor the Sₙ2 pathway, especially with strong nucleophiles in polar aprotic solvents. However, the benzylic position can also stabilize a carbocation, allowing for an Sₙ1 pathway, particularly with weak nucleophiles in polar protic solvents.
References
A Researcher's Guide to the Analytical Validation of 4-Bromomethylbiphenyl Derivatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-bromomethylbiphenyl derivatives is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. These compounds are key starting materials and intermediates in the synthesis of various active pharmaceutical ingredients (APIs), most notably sartans, a class of angiotensin II receptor blockers used to treat hypertension. Given their reactive nature, controlling their levels and those of related impurities is a critical aspect of process development and quality control.
This guide provides a comparative overview of the most common analytical techniques for the validation of methods used to quantify this compound derivatives. We will delve into the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, supported by experimental data from various studies. Detailed experimental protocols and visual workflows are provided to assist in the practical implementation of these methods.
Comparative Analysis of Analytical Methods
The choice of analytical methodology is contingent on several factors, including the specific derivative, the sample matrix, the required sensitivity, and the presence of potential impurities. HPLC with Ultraviolet (UV) detection is the most widely employed technique due to its versatility, robustness, and ability to separate non-volatile and thermally labile compounds. Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), offers high sensitivity and is particularly suitable for the analysis of volatile impurities.
Below is a summary of typical validation parameters for analytical methods developed for various this compound derivatives.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.998[1] | > 0.995[1] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 97.0 - 103.0%[1] | 95.0 - 105.0%[1] |
| Precision (% RSD) | < 2.0%[1] | < 3.0%[1] | < 5.0%[1] |
| Limit of Detection (LOD) | 0.05 µg/mL[1] | 0.1 µg/mL[1] | 1.0 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.15 µg/mL[1] | 0.3 µg/mL[1] | 3.0 µg/mL[1] |
| Specificity | High (Separates from degradation products)[1] | High | Moderate |
Experimental Protocols
HPLC Method for the Determination of 2-cyano-4'-bromomethylbiphenyl
This method is suitable for the quantification of 2-cyano-4'-bromomethylbiphenyl, a key intermediate in the synthesis of irbesartan.
Instrumentation:
-
HPLC system with a UV detector.
-
Kromasil C18, 250 x 4.6 mm, 5 µm analytical column.
Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer (pH 3.2) and acetonitrile (60:40 v/v). The buffer is prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with triethylamine.[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Detection Wavelength: 258 nm.[2]
-
Injection Volume: 30 µL.[2]
-
Diluent: Acetonitrile.[2]
Validation Summary:
-
LOD: 0.167 µg/g.[2]
-
LOQ: 0.506 µg/g.[2]
-
Accuracy: 98.34% to 103.46%.[2]
-
Linearity (Correlation Coefficient): 0.9999.[2]
LC-MS/MS Method for the Determination of Genotoxic Impurities in Telmisartan
This method is designed for the sensitive detection of potential genotoxic impurities, including 4'-bromomethyl-2-cyanobiphenyl, in Telmisartan.[3]
Instrumentation:
-
Agilent 1260 series HPLC system coupled with an Ultivo Triple Quadrupole LC/MS/MS (Agilent, USA) G6470A mass spectrometer.[3]
-
Inert sustain AQ-C18, 250 × 4.6 mm, 5-μm particle size column.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient elution of a mixture of formic acid, methanol, and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 20 μL.[3]
-
Ion Source: ESI-MS/MS with an ion source voltage of 3500 V.[3]
-
Nebulizer Gas: Nitrogen at 45 psi.[3]
Validation:
-
The method was validated as per ICH guidelines and was found to be linear, accurate, specific, selective, precise, and robust.[3]
Visualizing the Workflow
To better understand the analytical process, the following diagrams, generated using the DOT language, illustrate a typical workflow for method validation and a generalized scheme for the synthesis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Potential Genotoxic Impurities (Orthophenylene Diamine Dihydrochloride), 4'-Bromomethyl-2-Cyanobiphenyl, 4'(Dibromomethyl)[1,1'-Biphenyl]-2-Carbonitrile in Telmisartan by ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 4-Bromomethylbiphenyl in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of intermediates like 4-Bromomethylbiphenyl is critical for monitoring reaction progress, determining yield, and ensuring the purity of the final product. This guide provides an objective comparison of the primary analytical techniques used for the quantitative analysis of this compound in complex reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The selection of an appropriate analytical method is crucial and depends on factors such as required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. This document presents a detailed comparison of these methods, supported by experimental protocols and performance data, to assist in selecting the most suitable technique for your specific needs.
Comparison of Quantitative Analytical Methods
The table below summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantification of this compound. This comparison is based on established analytical principles and data for structurally similar compounds.[1][2][3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[1] | Separation based on volatility and partitioning in a gaseous mobile phase, with detection by a mass spectrometer based on mass-to-charge ratio.[1][2] | Quantification based on the direct proportionality between the integrated NMR signal area and the number of atomic nuclei, relative to a certified internal standard.[5][6] |
| Selectivity | Good; can be optimized by adjusting the column and mobile phase. May be limited by co-eluting impurities with similar UV spectra.[2] | Excellent; the mass spectrometer provides definitive identification and can resolve chromatographically overlapping peaks based on their unique mass spectra.[2] | Excellent; distinct chemical shifts for different protons provide high resolution, allowing for the differentiation of structurally similar molecules.[4] |
| Sensitivity | Moderate to high, suitable for most reaction monitoring applications.[2] | Very high, ideal for trace-level quantification and impurity profiling.[2] | Lower sensitivity compared to chromatographic methods; typically requires samples in the low milligram range.[5] |
| Analysis Time | Rapid, with typical run times of 5-15 minutes, making it suitable for high-throughput analysis. | Longer run times (15-30 minutes) due to the oven temperature program.[7] | Relatively fast data acquisition (a few minutes), but sample preparation requires precise weighing.[5] |
| Sample Requirements | Sample must be soluble in the mobile phase. Non-volatile and thermally labile compounds can be analyzed.[2] | Analyte must be volatile and thermally stable. This compound is well-suited for GC analysis.[1][2] | Requires a higher concentration of the analyte. Provides quantification without a specific reference standard for the analyte itself.[8] |
| Matrix Effects | Can be affected by matrix components that absorb at the same UV wavelength. | Less susceptible to matrix effects due to the high selectivity of the mass detector, especially in Selected Ion Monitoring (SIM) mode. | Minimal matrix effects, but the solvent choice is critical to avoid signal overlap. |
| Advantages | Robust, widely available, and cost-effective. | Provides structural information for impurity identification.[1] | Primary analytical method; does not require an identical standard of the analyte for calibration. High precision and accuracy. |
| Disadvantages | Potential for co-elution and interference. Does not provide structural confirmation. | Requires derivatization for non-volatile compounds (not needed for this analyte). | Lower sensitivity. Requires access to a high-field NMR spectrometer. |
Detailed Methodologies and Experimental Protocols
This section provides detailed experimental protocols for each analytical technique, which can be adapted for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for quantifying compounds in reaction mixtures. For this compound, a reversed-phase method is typically employed.[1][9]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined from the UV spectrum of this compound, typically around 258 nm.[10]
-
Sample Preparation:
-
Accurately pipette a small volume (e.g., 100 µL) of the reaction mixture.
-
Dilute with the mobile phase to a suitable concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Quantification: Create a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the reaction mixture is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method, making it ideal for the quantification of volatile and semi-volatile compounds like this compound, especially for impurity profiling.[2][11]
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.[1][2]
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using characteristic ions. A full scan (m/z 50-300) can be used for identification.[1][12]
-
Sample Preparation:
-
Prepare a stock solution of the reaction mixture in a volatile solvent like toluene or hexane.[7]
-
Create a series of calibration standards by diluting a stock solution of a purified this compound standard.
-
-
Quantification: A calibration curve is generated by plotting the peak area of a characteristic ion against the concentration of the standards. An internal standard can be used to improve accuracy.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing its NMR signal integral to that of a certified internal standard of known concentration.[8][13]
Experimental Protocol:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified standard that is chemically inert, stable, and has signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable choices.
-
NMR Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg) into the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.7 mL) and ensure complete dissolution.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of any signal of interest, to allow for full magnetization recovery. A D1 of 30 seconds is often sufficient.
-
-
Quantification: The purity or concentration is calculated using the following formula, where 'I' is the integral area, 'N' is the number of protons for that signal, 'M' is the molar mass, and 'W' is the weight.[5]
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * Purity_std
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! [article.sapub.org]
- 7. agilent.com [agilent.com]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Comparative Guide to Catalyst Efficiency in 4-Bromomethylbiphenyl Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a highly efficient and versatile methodology for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparison of the efficiency of various catalytic systems for the cross-coupling of 4-Bromomethylbiphenyl, a key intermediate in the synthesis of numerous biologically active molecules and functional materials. The following sections present a detailed analysis of catalyst performance, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound. For the coupling of this compound with various arylboronic acids, several palladium-based catalysts have been investigated. A summary of their performance is presented below.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~85 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |
General Experimental Protocol for Suzuki-Miyaura Coupling:
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL), add the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (1-5 mol%). The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Heck Coupling
The Heck reaction provides a method for the arylation of alkenes. The efficiency of this reaction with this compound is highly dependent on the catalyst, base, and solvent system employed.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 24 | High | |
| Pd/C | NaOAc | NMP | 120 | 18 | Good | |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 16 | Moderate |
General Experimental Protocol for Heck Coupling:
A mixture of this compound (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (1-5 mol%), and the base (1.5 mmol) in the chosen solvent (5 mL) is heated under an inert atmosphere at the specified temperature for the given time. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields in the coupling of this compound with various amines.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8 | >95 | |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 12 | High | |
| PdCl₂(Amphos) | - | Cs₂CO₃ | t-BuOH | 90 | 16 | Good |
General Experimental Protocol for Buchwald-Hartwig Amination:
In a glovebox, a reaction vessel is charged with the palladium precursor (1-2 mol%), the ligand (2-4 mol%), the base (1.4 mmol), this compound (1.0 mmol), and the amine (1.2 mmol). The solvent (5 mL) is added, and the vessel is sealed and heated at the specified temperature with stirring for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Copper(I) iodide is often used as a co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 12 | High | [2] |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 60 | 16 | Good | [2] |
| Pd/C | - | Piperidine | DMF | 80 | 10 | Moderate |
General Experimental Protocol for Sonogashira Coupling:
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (1-3 mol%), and copper(I) iodide (2-6 mol%). Add the anhydrous solvent (5 mL) and the amine base (2.0 mmol). The terminal alkyne (1.2 mmol) is then added dropwise at room temperature. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[2]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide. This reaction is known for its high functional group tolerance.
| Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(P(t-Bu)₃)₂ | THF | 25 | 12 | High | |
| NiCl₂(dppp) | Dioxane | 80 | 16 | Good | |
| Pd(OAc)₂/SPhos | Toluene | 100 | 8 | High |
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner. While effective, the toxicity of tin compounds is a significant drawback.
| Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | - | Toluene | 110 | 24 | High | |
| Pd₂(dba)₃/P(o-tol)₃ | CuI | NMP | 80 | 12 | Good | |
| PdCl₂(MeCN)₂ | - | DMF | 100 | 18 | Moderate |
Kumada Coupling
The Kumada coupling employs a Grignard reagent as the nucleophile. This reaction is particularly useful for forming C-C bonds with sp³-hybridized carbons.
| Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| NiCl₂(dppe) | THF | 25 | 12 | High | |
| PdCl₂(dppf) | Ether | 0 to rt | 18 | Good | [3] |
| Ni(acac)₂ | Dioxane | 60 | 10 | Moderate |
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these complex reactions, the following diagrams, generated using Graphviz (DOT language), illustrate a typical catalytic cycle for a cross-coupling reaction and a general experimental workflow.
References
A Comparative Guide to the Analysis of Genotoxic Impurities in 4-Bromomethylbiphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of genotoxic impurities (GTIs) in the synthesis of 4-Bromomethylbiphenyl. As a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly angiotensin II receptor antagonists (sartans), ensuring the purity of this compound is critical for drug safety. This document presents an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Introduction to Genotoxic Impurities in this compound Synthesis
The synthesis of this compound, typically through the bromination of 4-methylbiphenyl, can lead to the formation of several potential genotoxic impurities. These impurities are often structurally related to the starting material and the product and can include over-brominated species such as 4,4'-bis(bromomethyl)biphenyl and other poly-brominated biphenyls. Given their potential to interact with DNA and act as mutagens, stringent control and accurate quantification at trace levels are mandated by regulatory agencies.
Potential Genotoxic Impurities in this compound Synthesis
The primary synthesis route for this compound involves the radical bromination of 4-methylbiphenyl. Potential genotoxic impurities that can arise from this process include:
-
Unreacted Starting Material: 4-methylbiphenyl
-
Over-brominated Byproducts:
-
4,4'-bis(bromomethyl)biphenyl
-
Dibromo- and Tribromo-methylbiphenyl isomers
-
-
Degradation Products: Various related substances formed under reaction or storage conditions.
The following diagram illustrates the general synthesis pathway and the formation of a key genotoxic impurity.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the detection and quantification of genotoxic impurities in this compound is crucial and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The three most powerful techniques for trace-level analysis are HPLC-UV, GC-MS, and LC-MS/MS.
The following workflow outlines a general approach to the analysis of genotoxic impurities.
Quantitative Data Summary
The following table summarizes the performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound and its related genotoxic impurities, based on published experimental data. It is important to note that the data are from different studies and matrices, which can influence the reported performance characteristics.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Analyte(s) | 2-cyano-4'-bromomethyl biphenyl | Polybrominated biphenyls (general)[1][2] | 4'-bromomethyl-2-cyanobiphenyl, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile[3] |
| Limit of Detection (LOD) | 0.167 µg/g | ~15 µg/L (for various PBBs)[1] | Not explicitly stated, but high sensitivity is implied. |
| Limit of Quantification (LOQ) | 0.506 µg/g | Not explicitly stated, but linearity down to 0.1 mg/L is reported.[1] | Not explicitly stated, but method is described as sensitive and robust.[3] |
| Linearity (Correlation Coefficient, r²) | 0.9999 | > 0.994[1] | Stated as linear, but no r² value provided.[3] |
| Accuracy (% Recovery) | 98.34% to 103.46% | Not explicitly stated in the provided abstract. | Stated as accurate, but no recovery values provided.[3] |
| Precision (% RSD) | < 2.0% | Not explicitly stated in the provided abstract. | Stated as precise, but no RSD values provided.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample matrices.
HPLC-UV Method for 2-cyano-4'-bromomethyl biphenyl
This method is adapted from a validated procedure for the determination of 2-cyano-4'-bromomethyl biphenyl in irbesartan drug substance.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of buffer (pH 3.2) and acetonitrile in a 60:40 v/v ratio.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 30 µL.
-
Diluent: Acetonitrile.
GC-MS Method for Polybrominated Biphenyls (PBBs)
This is a general method for the analysis of PBBs and may be adapted for this compound and its impurities.[1]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent Intuvo 9000 GC/5977B MS).[1]
-
Column: A suitable capillary column for semi-volatile compounds (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A gradient program suitable for the elution of brominated biphenyls, for example, starting at a lower temperature and ramping up to around 300-320 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
LC-MS/MS Method for 4'-bromomethyl-2-cyanobiphenyl and its Dibromo Impurity
This method was developed for the determination of these impurities in Telmisartan.[3]
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 1260 series HPLC with an Ultivo Triple Quadrupole LC/MS/MS).[3]
-
Column: Inert sustain AQ-C18 (250 × 4.6 mm, 5-μm).[3]
-
Mobile Phase: A gradient elution using a mixture of formic acid, methanol, and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 20 μL.[3]
-
MS/MS Conditions:
Concluding Remarks
The choice of analytical technique for the analysis of genotoxic impurities in this compound synthesis is a critical decision that impacts the safety and quality of the final drug product.
-
HPLC-UV is a robust and cost-effective method suitable for the quantification of known impurities at moderate levels. However, it may lack the sensitivity and selectivity required for trace-level analysis in complex matrices.
-
GC-MS is a powerful technique for the analysis of volatile and semi-volatile brominated compounds. Its high resolution and the ability to use SIM mode provide excellent sensitivity and selectivity.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for the analysis of trace-level genotoxic impurities, especially for non-volatile or thermally labile compounds. The use of MRM mode allows for unambiguous identification and quantification even in the presence of complex matrices.
For comprehensive control of genotoxic impurities in this compound, a combination of these techniques may be employed. For instance, HPLC-UV can be used for routine process monitoring, while LC-MS/MS or GC-MS can be utilized for method validation, release testing, and in-depth investigation of unknown impurities. The selection of the most appropriate method should be based on a thorough risk assessment and the specific regulatory requirements for the final drug product.
References
- 1. agilent.com [agilent.com]
- 2. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Potential Genotoxic Impurities (Orthophenylene Diamine Dihydrochloride), 4'-Bromomethyl-2-Cyanobiphenyl, 4'(Dibromomethyl)[1,1'-Biphenyl]-2-Carbonitrile in Telmisartan by ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Techniques for the Characterization of 4-Bromomethylbiphenyl Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of 4-Bromomethylbiphenyl, a crucial intermediate in the production of various pharmaceuticals and functional materials, rigorous characterization of the final product and any potential byproducts is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques utilized for the qualitative and quantitative analysis of this compound, offering insights into their respective strengths and limitations.
Overview of Spectroscopic Characterization Methods
The structural elucidation and purity assessment of this compound and its derivatives rely on a suite of spectroscopic techniques. Each method probes different aspects of the molecule's properties, and a combination of these is often employed for unambiguous identification and characterization. The most common techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often the method of choice.[1][2]
Head-to-Head Comparison of Spectroscopic Techniques
The selection of an appropriate analytical technique depends on the specific information required, such as structural confirmation, impurity profiling, or quantitative determination. The following table summarizes the key performance characteristics of the most relevant spectroscopic methods for this compound analysis.
| Technique | Information Provided | Sample Requirements | Sensitivity | Throughput | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity of atoms and chemical environment. | 5-10 mg dissolved in a deuterated solvent.[3] | Moderate | Low to Moderate | Provides unambiguous structural elucidation. | Relatively low sensitivity compared to MS; requires pure samples for clear spectra.[4] |
| FTIR | Identification of functional groups present in the molecule. | Small amount of solid or liquid sample. | Low to Moderate | High | Fast and non-destructive; provides a unique molecular "fingerprint".[5] | Does not provide detailed structural connectivity; interpretation can be complex.[5] |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Micrograms to nanograms of sample. | High | High | High sensitivity and specificity; allows for the identification of trace impurities. | Isomeric compounds can be difficult to distinguish without chromatography. |
| UV-Vis | Information about conjugated systems within the molecule. | Dilute solution of the sample. | Moderate | High | Simple, fast, and non-destructive; useful for quantitative analysis of known compounds. | Provides limited structural information; broad absorption bands can lead to low selectivity.[6] |
| HPLC | Separation and quantification of components in a mixture. | Solution of the sample. | High | High | Excellent for purity assessment and quantitative analysis of impurities.[1] | Does not provide direct structural information; requires reference standards for quantification. |
In-Depth Analysis of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows a characteristic singlet for the methylene protons (-CH₂Br) around δ 4.53 ppm.[3] The aromatic protons will appear as a series of multiplets in the range of δ 7.2-7.6 ppm. The integration of these signals provides a quantitative ratio of the different types of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms. The benzylic carbon (-CH₂Br) will have a characteristic chemical shift, and the aromatic carbons will appear in the downfield region.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum is a unique fingerprint of the molecule. Key vibrational bands to look for include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1485 cm⁻¹
-
C-Br stretching: ~680-515 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of this compound and information about its fragmentation pattern, which can aid in structural confirmation. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[7] The most common fragmentation involves the loss of the bromine atom to form a stable benzyl cation.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated biphenyl system. The UV-Vis spectrum of this compound will show absorption bands characteristic of the biphenyl chromophore. The position and intensity of these bands can be affected by substitution on the aromatic rings.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the this compound sample.[3]
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[3]
-
Gently shake the tube to ensure complete dissolution.
-
The sample is now ready for analysis.
Sample Preparation for FTIR Spectroscopy (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of the this compound sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis.
Sample Preparation for Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer for analysis.
Sample Preparation for UV-Vis Spectroscopy
-
Prepare a stock solution of the this compound sample in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1 AU).
-
Transfer the final solution to a quartz cuvette for analysis.
Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound product.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive characterization of this compound products is achieved through the synergistic use of various spectroscopic techniques. NMR provides the definitive structural proof, while FTIR confirms the presence of key functional groups. Mass spectrometry is invaluable for determining the molecular weight and identifying trace impurities, and UV-Vis spectroscopy offers insights into the electronic structure. For quantitative assessment of purity, HPLC is the preferred method. By employing a combination of these powerful analytical tools, researchers can ensure the identity, purity, and quality of their this compound products, which is critical for their application in research, development, and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rtilab.com [rtilab.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
The Lynchpin of Angiotensin Blockers: Benchmarking 4-Bromomethylbiphenyl in Sartan Synthesis
For researchers, scientists, and drug development professionals, the synthesis of sartan-class angiotensin II receptor blockers (ARBs) is a critical area of pharmaceutical manufacturing. Central to many of these syntheses is the key intermediate, 4-Bromomethylbiphenyl. This guide provides an objective comparison of the performance of this compound, particularly its 2-cyano derivative (4'-Bromomethyl-2-cyanobiphenyl or Br-OTBN), against alternative synthetic strategies, supported by experimental data and detailed methodologies.
The traditional and most common approach to synthesizing the biphenyl core of many widely used sartans, such as Losartan, Valsartan, and Irbesartan, involves the use of this compound derivatives. The reactivity of the bromomethyl group makes it an excellent electrophile for the N-alkylation of the respective imidazole or spirocyclic moieties characteristic of these drugs.[1] However, evolving demands for greater efficiency, cost-effectiveness, and greener chemical processes have spurred the development of alternative, convergent synthetic routes that build the biphenyl scaffold at different stages. These often employ modern cross-coupling reactions like the Suzuki-Miyaura and Negishi couplings.[2][3]
This guide will delve into a comparative analysis of the traditional this compound-based approach versus these prominent alternatives, presenting quantitative data where available, detailed experimental protocols, and visualizations of the synthetic workflows.
Performance Comparison: this compound vs. Alternative Routes
The performance of a synthetic route can be evaluated based on several key metrics, including chemical yield, purity of the final product, reaction conditions, and overall process efficiency. The following tables summarize the available quantitative data for the synthesis of key sartans using this compound and its alternatives.
Irbesartan Synthesis
| Route | Key Intermediates | Base/Catalyst | Solvent | Yield | Purity | Reference |
| Traditional | 4'-Bromomethyl-biphenyl-2-carbonitrile & 2-Butyl-1,3-diaza-spiro[4][4]non-1-en-4-one hydrochloride | Potassium Hydroxide / TEBAC | Dichloromethane/Water | ~95% | >99% | [4] |
| Traditional | 4'-Bromomethyl-biphenyl-2-carbonitrile & 2-Butyl-1,3-diaza-spiro[4][4]non-1-en-4-one hydrochloride | Sodium Hydride | Dimethylformamide (DMF) | ~79% (for the condensation step) | Not specified | [5] |
| Alternative (Tetrazole first) | 1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole & 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride | Not specified | Not specified | Improved overall yield mentioned | Not specified | [5] |
Valsartan Synthesis
| Route | Key Intermediates | Base/Catalyst | Solvent | Yield | Purity | Reference |
| Traditional | 4-bromomethyl-2′-cyanobiphenyl & L-valine methyl ester hydrochloride | N,N-Diisopropylethylamine | N,N-dimethylformamide (DMF) | Not specified for initial step | >98% for an intermediate salt | [6] |
| Alternative (Negishi Coupling) | 5-phenyl-1-trityl-1H-tetrazole & Aryl bromide derivative of the valine moiety | Palladium catalyst | Not specified | Highly efficient, commercially viable | Not specified | [3] |
| Alternative (Pre-formed Tetrazole) | 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole & L-valine p-nitrobenzyl ester | N,N-Diisopropylethylamine | N,N-dimethylformamide (DMF) | Not specified | Not specified | [6] |
Losartan Synthesis
| Route | Key Intermediates | Base/Catalyst | Solvent | Yield | Purity | Reference |
| Traditional | 4′-(Bromomethyl)-2-cyanobiphenyl & 2-n-butyl-4-chloro-5-formyl imidazole | Potassium carbonate | Acetonitrile | Not specified | Not specified | [7] |
| Alternative (Pre-formed Tetrazole) | N-Triphenylmethyl-5-[2-(4′-bromomethyl biphenyl)]tetrazole & 2-n-butyl-4-chloro-5-formyl imidazole | Base | Not specified | Not specified | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for key reactions involving this compound derivatives.
Synthesis of o-Tolylbenzonitrile (OTBN) - A Precursor to 4'-Bromomethyl-2-cyanobiphenyl
A common and effective method for synthesizing the precursor to 4'-Bromomethyl-2-cyanobiphenyl is the Suzuki coupling reaction.[1]
-
Reactants : 2-Bromobenzonitrile, 4-methylphenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and sodium carbonate (Na₂CO₃).[1]
-
Solvent : A mixture of toluene, ethanol, and water.[1]
-
Procedure :
-
To a reaction vessel, add 2-bromobenzonitrile, 4-methylphenylboronic acid, sodium carbonate, and the solvent mixture.[1]
-
The mixture is degassed and a palladium catalyst with a phosphine ligand is added.[1]
-
The reaction mixture is heated under an inert atmosphere until the reaction is complete, as monitored by an appropriate chromatographic technique.
-
Upon completion, the reaction mixture is cooled and the organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield pure o-tolylbenzonitrile.[1]
-
Synthesis of 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN) from OTBN
The conversion of OTBN to Br-OTBN is a critical step, most commonly achieved through free-radical bromination.[1]
-
Reactants : o-Tolylbenzonitrile (OTBN), N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN).[1]
-
Solvent : A non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.[1]
-
Procedure :
-
A solution of OTBN in a suitable non-polar solvent is prepared in a reaction flask.
-
NBS and a catalytic amount of a radical initiator are added to the solution.[1]
-
The mixture is heated to reflux and irradiated with a UV lamp to facilitate the initiation of the radical reaction.
-
The reaction is monitored for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.[1]
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure.
-
The crude 4'-Bromomethyl-2-cyanobiphenyl can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield a white to off-white crystalline solid.[1]
-
N-Alkylation of the Heterocyclic Core with Br-OTBN (General Procedure)
This is the key step where the biphenyl moiety is attached to the heterocyclic core of the sartan molecule.[1]
-
Reactants : 4'-Bromomethyl-2-cyanobiphenyl, the specific heterocyclic core (e.g., 2-butyl-4-chloro-5-formylimidazole for losartan), and a base (e.g., potassium carbonate, sodium hydroxide).[1]
-
Solvent : A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[1]
-
Procedure :
-
The heterocyclic core is dissolved in a polar aprotic solvent, and a base is added to the mixture.
-
A solution of 4'-Bromomethyl-2-cyanobiphenyl in the same solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) for a period of time until the reaction is complete.
-
The reaction mixture is then worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated to give the crude product, which is then purified by chromatography or recrystallization.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the traditional sartan synthesis using this compound and an alternative approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. acgpubs.org [acgpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
A Comparative Guide to Biphenylmethyl Group Installation: Evaluating Alternatives to 4-Bromomethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
The biphenylmethyl (BPM) group is a crucial protecting group for hydroxyl functionalities in the synthesis of complex molecules, particularly in drug discovery and development. Its stability under various reaction conditions and ease of removal make it a valuable tool for synthetic chemists. 4-Bromomethylbiphenyl has traditionally been a common reagent for introducing this group. However, the search for more efficient, cost-effective, and versatile reagents has led to the exploration of several alternatives. This guide provides an objective comparison of this compound with other reagents for the installation of the biphenylmethyl group, supported by representative experimental data and detailed protocols.
Comparison of Biphenylmethylating Agents
The selection of a suitable reagent for biphenylmethylation depends on several factors, including the reactivity of the substrate, desired reaction conditions, and cost. The most common method for installing the biphenylmethyl group is the Williamson ether synthesis, a classic SN2 reaction between an alkoxide or phenoxide and a biphenylmethyl derivative with a good leaving group.
The primary alternatives to this compound fall into two main categories: other halides and sulfonate esters.
-
Halides (Cl, I): 4-(Chloromethyl)biphenyl and 4-(iodomethyl)biphenyl are direct analogs of the bromo derivative. The reactivity of these halides in SN2 reactions generally follows the order I > Br > Cl. While the iodo compound is the most reactive, it is also typically the most expensive and can be less stable. The chloro derivative is often more cost-effective but may require more forcing conditions to achieve comparable yields to the bromo analog.
-
Sulfonate Esters (OMs, OTs): 4-((Mesyloxy)methyl)-1,1'-biphenyl (mesylate) and 4-((tosyloxy)methyl)-1,1'-biphenyl (tosylate) are excellent alternatives. Mesylates and tosylates are generally more reactive than bromides and often lead to higher yields and cleaner reactions. They are readily prepared from the corresponding 4-biphenylmethanol.
Data Presentation: Performance of Biphenylmethylating Agents
The following table summarizes the expected relative performance of various biphenylmethylating agents in a typical Williamson ether synthesis with a primary alcohol. The data is representative and actual results may vary depending on the specific substrate and reaction conditions.
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |
| 4-(Chloromethyl)-1,1'-biphenyl | Cl | 1 | 12-24 | 70-85 | Cost-effective, readily available. | Slower reaction rates, may require higher temps. |
| 4-(Bromomethyl)-1,1'-biphenyl (Reference) | Br | ~50 | 4-8 | 85-95 | Good balance of reactivity and stability. | Moderately expensive. |
| 4-(Iodomethyl)-1,1'-biphenyl | I | ~100 | 1-4 | 90-98 | Highest reactivity, shorter reaction times. | Higher cost, potential instability. |
| 4-((Mesyloxy)methyl)-1,1'-biphenyl | OMs | >100 | 1-3 | 90-98 | High reactivity, clean reactions. | Requires preparation from the alcohol. |
| 4-((Tosyloxy)methyl)-1,1'-biphenyl | OTs | >100 | 1-3 | 90-98 | High reactivity, excellent leaving group. | Requires preparation from the alcohol. |
Experimental Protocols
Detailed methodologies for the biphenylmethylation of a representative primary alcohol (benzyl alcohol) and a phenol (p-cresol) are provided below.
General Procedure for Biphenylmethylation of an Alcohol (Williamson Ether Synthesis)
1. Biphenylmethylation of Benzyl Alcohol using 4-(Bromomethyl)-1,1'-biphenyl
-
Materials: Benzyl alcohol, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), 4-(bromomethyl)-1,1'-biphenyl, diethyl ether, saturated aqueous ammonium chloride, brine.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of benzyl alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-(bromomethyl)-1,1'-biphenyl (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenylmethyl ether.
-
2. Biphenylmethylation of p-Cresol using 4-(Chloromethyl)-1,1'-biphenyl
-
Materials: p-Cresol, potassium carbonate, anhydrous acetone, 4-(chloromethyl)-1,1'-biphenyl, ethyl acetate, water, brine.
-
Procedure:
-
To a solution of p-cresol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 4-(chloromethyl)-1,1'-biphenyl (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
-
Logical Workflow for Reagent Selection
The choice of the biphenylmethylating agent can be guided by a systematic evaluation of the experimental requirements.
Conclusion
While this compound remains a reliable and widely used reagent for the installation of the biphenylmethyl protecting group, several viable alternatives offer distinct advantages. For cost-sensitive applications, 4-(chloromethyl)biphenyl is a suitable choice, albeit with potentially longer reaction times. When high reactivity and rapid conversions are paramount, 4-(iodomethyl)biphenyl or the corresponding mesylate and tosylate derivatives are superior options. The selection of the optimal reagent requires a careful consideration of the specific synthetic context, balancing factors of reactivity, cost, and availability of starting materials. This guide provides the necessary comparative data and procedural insights to aid researchers in making an informed decision for their synthetic endeavors.
Stability Under Scrutiny: A Comparative Guide to 4-Bromomethylbiphenyl
For researchers, scientists, and drug development professionals, understanding the stability of key chemical reagents is paramount for ensuring the reproducibility of experiments and the integrity of synthesized molecules. 4-Bromomethylbiphenyl is a versatile reagent frequently employed in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive comparison of its stability under various stress conditions, supported by established principles of chemical reactivity and generalized experimental data.
Comparative Stability Analysis
The stability of this compound is benchmarked against the well-studied benzyl bromide. The additional phenyl group in this compound can influence its reactivity through electronic and steric effects. The benzylic position of this compound makes it susceptible to nucleophilic substitution and oxidation, similar to other benzylic halides.[1][2]
Table 1: Comparative Stability of this compound under Various Stress Conditions
| Stress Condition | This compound | Benzyl Bromide (for comparison) | Expected Degradation Products |
| Thermal Stress | Moderately stable at room temperature. Decomposition may occur at elevated temperatures (>50-70°C).[3][4] | Similar thermal stability profile. | Biphenyl-4-ylmethanol, Bis(4-biphenylmethyl)ether, Toluene (from benzyl bromide) |
| Acidic Hydrolysis (pH < 4) | Susceptible to hydrolysis, accelerated by strong acids. The biphenyl group may slightly retard the rate compared to benzyl bromide due to steric hindrance. | Susceptible to hydrolysis. | Biphenyl-4-ylmethanol, Hydrogen Bromide |
| Basic Hydrolysis (pH > 10) | Highly susceptible to hydrolysis, leading to the corresponding alcohol.[5] | Highly susceptible to hydrolysis. | Biphenyl-4-ylmethanol, Hydrogen Bromide |
| Oxidation (e.g., H₂O₂, Fe³⁺) | Prone to oxidation at the benzylic carbon, forming the corresponding aldehyde and carboxylic acid.[1][6][7] | Readily oxidized to benzaldehyde and benzoic acid.[8] | 4-Biphenylcarboxaldehyde, 4-Biphenylcarboxylic acid |
| Photostability | Expected to be sensitive to light, particularly UV radiation, which can promote radical formation and degradation.[3][4] | Known to be light-sensitive. | Radical coupling products, Biphenyl-4-ylmethanol |
| Solvent Compatibility | Stable in non-polar aprotic solvents (e.g., hexane, toluene). Reactive in protic and highly polar solvents (e.g., water, alcohols, DMSO).[9] | Similar solvent compatibility profile.[9] | Solvolysis products (e.g., ethers with alcoholic solvents) |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established guidelines for forced degradation studies.[3][4][10]
Thermal Stability Testing
-
Sample Preparation: Accurately weigh 10 mg of this compound into three separate amber glass vials.
-
Storage: Place the vials in a calibrated oven at a constant temperature of 60°C.
-
Time Points: Withdraw one vial at 24, 48, and 72 hours.
-
Analysis: Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.[11][12]
Hydrolytic Stability Testing (Acidic and Basic)
-
Sample Preparation: Prepare two sets of solutions of this compound at a concentration of 1 mg/mL, one in 0.1 N HCl (acidic) and one in 0.1 N NaOH (basic).
-
Incubation: Maintain the solutions at room temperature (25°C).
-
Time Points: Take aliquots from each solution at 0, 2, 4, 8, and 24 hours.
-
Neutralization and Analysis: Immediately neutralize the aliquots (the acidic with NaOH and the basic with HCl). Dilute with the mobile phase and analyze using a stability-indicating HPLC method.
Oxidative Stability Testing
-
Sample Preparation: Dissolve 10 mg of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Add 3% hydrogen peroxide to the solution.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Time Points: Sample the solution at 0, 1, 2, 4, and 8 hours.
-
Analysis: Directly inject the samples (or after appropriate dilution) into an HPLC system to monitor the degradation.
Photostability Testing
-
Sample Preparation: Prepare a solution of this compound (1 mg/mL) in a photostable solvent (e.g., acetonitrile). Place the solution in a quartz cuvette. Prepare a control sample wrapped in aluminum foil.
-
Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Time Points: Analyze the exposed and control samples at intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
Analysis: Use a stability-indicating HPLC method to assess the extent of degradation.
Visualizing the Process and Pathways
To better understand the experimental workflow and potential degradation mechanisms, the following diagrams are provided.
Conclusion
This compound, as a benzylic halide, exhibits moderate stability and is susceptible to degradation under hydrolytic, oxidative, and photolytic conditions. Its stability profile is comparable to that of benzyl bromide, with potential minor differences in reaction rates due to the electronic and steric influence of the biphenyl moiety. For applications in drug development and chemical synthesis, it is crucial to store this reagent in a cool, dry, and dark environment and to use it in anhydrous, aprotic solvents to minimize degradation. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments to ensure the quality and reliability of their work.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pharxmonconsulting.com [pharxmonconsulting.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 4-Bromomethylbiphenyl: A Guide for Laboratory Professionals
For immediate reference, treat 4-Bromomethylbiphenyl as a hazardous chemical waste. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols in your region.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this hazardous material in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with the utmost care. This compound is a lachrymator and can cause significant harm upon contact.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Handling:
-
All handling of this compound, including weighing and transfer, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled.
-
Wash hands thoroughly after handling.[1]
Quantitative Hazard Data
The following table summarizes key hazard information for this compound.
| Property | Value |
| CAS Number | 2567-29-5 |
| Molecular Formula | C₁₃H₁₁Br |
| Appearance | Light yellow powder/solid |
| Melting Point | 83 - 86 °C |
| Flash Point | > 110 °C |
| Hazards | Harmful if swallowed, Causes severe skin burns and eye damage.[1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[1] |
Operational Disposal Plan
The primary and most recommended method for the disposal of this compound is through a certified hazardous waste disposal service.[1] However, in a laboratory setting, it may be necessary to neutralize small quantities of the chemical before disposal. The following outlines the general and chemical neutralization procedures.
General Disposal of Contaminated Materials
-
Solid Waste: Any grossly contaminated materials such as gloves, paper towels, or weighing paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Experimental Protocol: Chemical Neutralization via Alkaline Hydrolysis
This protocol describes the chemical degradation of this compound to the less hazardous 4-phenylbenzyl alcohol through alkaline hydrolysis. This procedure should only be performed by trained personnel in a controlled laboratory environment.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) or 1 M Sodium Carbonate (Na₂CO₃) solution
-
Ethanol or a similar water-miscible solvent
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, carefully transfer the this compound waste into a round-bottom flask equipped with a stir bar.
-
Dissolution: Add a sufficient amount of ethanol to dissolve the solid waste. The exact volume will depend on the quantity of waste.
-
Addition of Base: Slowly add an excess of 1 M sodium hydroxide or 1 M sodium carbonate solution to the flask while stirring. The addition should be done cautiously as the reaction may be exothermic.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Allow the reaction to proceed for several hours to ensure complete hydrolysis of the benzyl bromide.
-
Monitoring: Periodically and safely, take a small aliquot of the reaction mixture to test the pH, ensuring it remains basic.
-
Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Neutralize the excess base by carefully adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.
-
Disposal of Final Solution: The resulting solution, containing 4-phenylbenzyl alcohol, sodium bromide, and any remaining solvent, should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office. While the primary hazardous compound has been neutralized, the resulting mixture may still be subject to hazardous waste regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Bromomethylbiphenyl
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 4-Bromomethylbiphenyl, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans. Adherence to these protocols is critical for ensuring a safe laboratory environment and mitigating potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table summarizes the required protective equipment.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | ANSI Z87.1 compliant | To protect eyes from dust particles and splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes. | EN 374 | To prevent skin contact, which can cause severe burns.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[2] |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. | NIOSH approved | To avoid inhalation of dust, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
-
Preparation:
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Verify that all necessary PPE is available and in good condition.[2]
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Have appropriate spill containment materials readily accessible.
-
-
Handling:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize dust inhalation.[1][2]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Use compatible tools (e.g., spatulas, weighing paper) to handle the chemical.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[1]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not allow the chemical to enter drains or waterways.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
